Resorcinomycin A
Description
N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine has been reported in Streptomyces hiroshimensis and Streptomyces roseoverticillatus with data available.
from Streptoverticillium roseoverticillatum; structure given in first source
Properties
CAS No. |
100234-70-6 |
|---|---|
Molecular Formula |
C14H20N4O5 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N4O5/c1-6(2)11-8(19)3-7(4-9(11)20)12(18-14(15)16)13(23)17-5-10(21)22/h3-4,6,12,19-20H,5H2,1-2H3,(H,17,23)(H,21,22)(H4,15,16,18)/t12-/m0/s1 |
InChI Key |
QMFJWJLPWNAZMH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O |
Synonyms |
N-(alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine resorcinomycin A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Resorcinomycin A
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Resorcinomycin A, a novel antibiotic with notable activity against mycobacteria. This document details the original discovery, the producing microorganism, and the methodologies employed for its purification and structural elucidation. Furthermore, it presents its physicochemical properties and biological activities in a structured format for clarity and comparative analysis.
Introduction
This compound is a dipeptide antibiotic that was first discovered along with its congener, Resorcinomycin B.[1] It is characterized by a unique nonproteinogenic amino acid structure. This guide serves as a technical resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this compound.
Discovery and Source Organism
This compound and B were first isolated from the culture broth of a streptomycete strain identified as Streptoverticillium roseoverticillatum.[1] This discovery was the result of a screening program for new antibiotics. The producing organism has also been reported as Streptomyces roseoverticillatus and Streptomyces hiroshimensis.[2]
Physicochemical Properties of this compound
This compound is a water-soluble, amphoteric substance.[1] It gives a positive reaction to Sakaguchi's reagent, indicating the presence of a guanidino group.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₄O₅ | [1] |
| Molecular Weight | 324.33 g/mol | [2] |
| Appearance | White solid | [3] |
| Solubility | Water-soluble | [1] |
| Chemical Class | N-acyl-amino acid, Dipeptide | [2][4] |
| IUPAC Name | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid | [2] |
Isolation and Purification Protocols
The isolation and purification of this compound from the culture broth of Streptoverticillium roseoverticillatum involves a multi-step process.
Details of the fermentation process for the production of this compound by Streptoverticillium roseoverticillatum are not extensively described in the provided search results. However, it is a standard practice to cultivate the producing actinomycete in a suitable liquid medium to achieve optimal antibiotic production.
A general workflow for the isolation and purification of this compound is outlined below. This process leverages the physicochemical properties of the molecule, such as its hydrophobicity and charge.
The following protocol is based on the methodology described for the isolation of the this compound precursor, which is applicable to the purification of this compound itself.[3]
-
Cell Removal: The culture broth is centrifuged to remove the microbial cells, yielding a supernatant containing this compound.[3]
-
Resin Adsorption: The supernatant is mixed with Diaion HP20 resin.[3]
-
Column Chromatography: The resin is loaded onto a column and washed with water to remove polar impurities.[3]
-
Elution: this compound is eluted from the column using 50% aqueous methanol.[3]
-
Concentration: The fractions containing this compound are collected and concentrated by rotary evaporation.[3]
-
Preparative HPLC: The concentrated residue is redissolved in water and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]
Structure Elucidation
The chemical structure of this compound was determined to be N-[(S)-alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine.[1] This was established through a combination of analytical techniques.
Table 2: Analytical Methods for Structure Elucidation of this compound
| Analytical Technique | Purpose | Reference |
| Elemental Analysis | Determination of the molecular formula. | [1] |
| Secondary Ion Mass Spectrometry (SIMS) | Confirmation of the molecular formula. | [1] |
| ¹H NMR Spectrometry | Determination of the proton framework of the molecule. | [1] |
| ¹³C NMR Spectrometry | Determination of the carbon skeleton of the molecule. | [1] |
| Chemical Evidences | Confirmation of functional groups and stereochemistry. | [1] |
Biological Activity
This compound exhibits a narrow spectrum of antibacterial activity, primarily directed against mycobacterial species.[5] It is not effective against other Gram-positive and Gram-negative bacteria and shows weak activity against mycoplasmas.[5]
The in vitro antimycobacterial activity of the S-, R-, and S,R-isomers of this compound was compared to that of streptomycin (SM) and kanamycin (KM) using the 2-fold agar dilution method with Middlebrook 7H10 agar medium.[5] The (S)-isomer of this compound (S-RSM-A) demonstrated superior antimycobacterial activity compared to both streptomycin and kanamycin.[5] The R- and S,R-isomers were found to be comparable or less active than the reference antibiotics.[5]
Biosynthesis of this compound
The biosynthesis of this compound in Streptoverticillium roseoverticillatum involves a dedicated gene cluster.[3][4] A key enzyme in this pathway is an ATP-grasp-ligase, designated as Res5, which is proposed to catalyze the formation of the peptide bond between the nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (Compound 2), and glycine.[3][6]
Deletion of the res5 gene resulted in the loss of this compound production and the accumulation of its precursor, Compound 2.[3][4] Interestingly, the recombinant Res5 enzyme did not show catalytic activity in vitro with Compound 2 and glycine as substrates.[4] This suggests a more complex mechanism, possibly involving a peptide with glycine at its N-terminus as the nucleophile, which is later matured by a peptidase encoded outside the gene cluster.[4]
Conclusion
This compound represents an interesting class of dipeptide antibiotics with potent and specific activity against mycobacteria. The elucidation of its structure and biosynthetic pathway opens avenues for synthetic and semi-synthetic modifications to improve its therapeutic potential. The detailed protocols for its isolation and purification provided in this guide will be a valuable resource for researchers aiming to further investigate this promising natural product.
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H20N4O5 | CID 72447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Streptoverticillium roseoverticillatum: A Comprehensive Technical Guide to Resorcinomycin A Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Streptoverticillium roseoverticillatum as a source of the bioactive compound Resorcinomycin A. The document details the biosynthesis of this compound, experimental protocols for the cultivation of the producing organism, and the extraction, purification, and biological characterization of the compound. Particular emphasis is placed on its established anti-mycobacterial properties. While the potential for anticancer activity is of interest for natural products, current publicly available data for this compound is limited in this regard. This guide aims to be a valuable resource for researchers interested in the exploration and development of this compound for therapeutic applications.
Introduction
This compound is a dipeptide antibiotic produced by the actinomycete Streptoverticillium roseoverticillatum.[1] It is a water-soluble, amphoteric substance characterized by a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, linked to glycine.[2][3] First isolated and characterized in 1989, this compound has demonstrated notable activity against mycobacterial species.[1][4] This guide provides a technical overview of the production, isolation, and biological activity of this compound.
Chemical Structure of this compound
| Compound Name | Molecular Formula | Molecular Weight | IUPAC Name |
| This compound | C14H20N4O5 | 324.33 g/mol | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid |
Biosynthesis of this compound
The biosynthetic gene cluster for this compound has been identified in Streptoverticillium roseoverticillatum.[2][3] The synthesis of this compound involves a key enzyme, an ATP-grasp-ligase encoded by the res5 gene, which is proposed to catalyze the peptide bond formation between (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid and glycine.[2][3] Studies involving the deletion of the res5 gene resulted in the loss of this compound production and the accumulation of the nonproteinogenic amino acid precursor.[2] The gene cluster also contains two ABC transporter genes, res1 and res2, which are believed to be involved in the efflux of this compound from the cell.[3]
While the exact functions of all genes in the cluster are not fully elucidated, a proposed pathway involves the synthesis of the nonproteinogenic amino acid precursor, followed by the ATP-grasp-ligase mediated peptide bond formation with glycine.
References
- 1. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Chemical Structure of Resorcinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin A is a naturally occurring antibiotic produced by the bacterium Streptoverticillium roseoverticillatum.[1][2] It belongs to a class of N-acyl-amino acids and has demonstrated notable antibacterial activity, particularly against Mycobacterium species.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, and details the experimental protocols for its isolation and characterization. Furthermore, this guide explores the biosynthetic pathway of its core components, offering insights for researchers in natural product synthesis and drug discovery.
Chemical Structure and Properties
This compound is a dipeptide composed of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, linked to a glycine molecule.[1] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₄O₅ | [3] |
| IUPAC Name | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid | |
| Molecular Weight | 324.33 g/mol | |
| Appearance | Water-soluble amphoteric substance | [3] |
| Reactivity | Positive to Sakaguchi's reagent | [3] |
Spectroscopic Data for Structural Elucidation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-resolution mass spectrometry of the acid-hydrolyzed product of this compound (compound 2 ) confirmed its elemental composition.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 268.12918 | 268.12915 | C₁₂H₁₈N₃O₄ |
Data obtained for (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid.
Experimental Protocols
Isolation and Purification of this compound Precursor (Compound 2)
The following protocol describes the isolation of the nonproteinogenic amino acid core of this compound from the culture broth of a res5-deletion mutant of Streptoverticillium roseoverticillatum, which accumulates this precursor.[1]
-
Cultivation: Grow the res5-deletion mutant of Streptoverticillium roseoverticillatum in a suitable liquid medium.
-
Harvesting: Centrifuge a large-scale culture (e.g., 8 x 100 mL) to separate the cells from the supernatant.[1]
-
Resin Adsorption: Mix the resulting supernatant with Diaion HP20 resin and load it onto a column.[1]
-
Washing: Wash the column with water to remove unbound impurities.[1]
-
Elution: Elute the bound compound 2 with 50% aqueous methanol.[1]
-
Concentration: Collect the fractions containing compound 2 and concentrate them using a rotary evaporator.[1]
-
Final Purification: Re-dissolve the residue in water and perform preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]
Acid Hydrolysis of this compound to Yield Compound 2
This protocol details the chemical degradation of this compound to its constituent amino acids.[1]
-
Hydrolysis: Hydrolyze purified this compound (10 mg) with 6 N HCl (2 mL) in the presence of 1% hydroquinone.[1]
-
Incubation: Heat the reaction mixture at 110 °C under anaerobic conditions for 15 hours.[1]
-
Purification: Fractionate the reaction product using preparative HPLC to isolate compound 2 .[1]
Biosynthesis and Potential Mechanism of Action
The biosynthesis of this compound involves a dedicated gene cluster. A key step is the peptide bond formation between the nonproteinogenic amino acid precursor and glycine, which is catalyzed by an ATP-grasp-ligase encoded by the res5 gene.[1]
While the precise molecular mechanism of action for this compound is not fully elucidated, its targeted activity against Mycobacterium suggests a specific mode of action.[2] Many antibiotics that target bacteria exert their effects by interfering with essential cellular processes. A plausible, though not yet proven, mechanism for this compound could involve the inhibition of a key enzyme in a vital metabolic pathway of Mycobacterium.
Below is a conceptual workflow illustrating the general approach to identifying the molecular target of an antibiotic like this compound.
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to its antibacterial effect. This is a generalized representation and is not based on specific experimental evidence for this compound.
Conclusion
This compound presents an interesting chemical scaffold with proven antibacterial, and specifically anti-mycobacterial, properties. The elucidation of its structure through spectroscopic methods has been crucial for its characterization. The provided experimental protocols for the isolation of its core component offer a basis for further synthetic and medicinal chemistry efforts. While its precise mechanism of action remains an area for future investigation, the understanding of its biosynthesis provides a genetic foundation for the generation of novel analogs with potentially enhanced therapeutic properties. This guide serves as a foundational resource for scientists engaged in the ongoing effort to develop new and effective antibacterial agents.
References
Resorcinomycin A: A Technical Guide for Drug Discovery Professionals
Molecular Formula: C₁₄H₂₀N₄O₅ Molecular Weight: 324.33 g/mol IUPAC Name: 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid[1]
This technical guide provides a comprehensive overview of Resorcinomycin A, a natural product with notable anti-mycobacterial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization.
Introduction
This compound is a dipeptide-like natural product isolated from Streptoverticillium roseoverticillatum.[2][3] It is composed of the non-proteinogenic amino acid (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid linked to a glycine residue.[4][5] The unique chemical structure of this compound contributes to its selective antibacterial activity, primarily targeting mycobacterial species.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 324.33 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid | --INVALID-LINK-- |
| CAS Number | 100234-70-6 | --INVALID-LINK-- |
Biological Activity
This compound exhibits a narrow spectrum of antibacterial activity, with potent action against various mycobacterial species, including the Mycobacterium avium-Mycobacterium intracellulare complex (MAC).[6] Its activity against Gram-positive and Gram-negative bacteria is reported to be weak.
In Vitro Anti-mycobacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several mycobacterial strains.
| Mycobacterial Strain | MIC (µg/mL) | Notes |
| M. avium | 0.024 | |
| M. intracellulare | 0.024 | |
| M. smegmatis | 6.25 | |
| M. bovis | 0.012 | |
| M. avium-intracellulare complex (in broth) | 6 | Free drug |
| M. avium-intracellulare complex (in broth) | 12 | Liposomal formulation |
Intramacrophage Activity
Encapsulation of this compound in liposomes has been shown to significantly enhance its activity against intramacrophage MAC infection.
| Formulation | Concentration (µg/mL) | MAC Growth Inhibition (%) |
| Free this compound | 6 | 33 |
| Free this compound | 50 | 62 |
| Liposomal this compound | 6 | 50 |
| Liposomal this compound | 50 | 93 |
Mechanism of Action & Biosynthesis
The precise molecular target of this compound has not been definitively elucidated. However, studies on its biosynthetic gene cluster suggest a potential mechanism involving the inhibition of an ATP-grasp ligase, an enzyme crucial for its own biosynthesis.[4][5] This mode of action, if confirmed, would represent a novel antibiotic target.
Biosynthetic Pathway of this compound
The biosynthetic gene cluster of this compound has been identified in Streptoverticillium roseoverticillatum. The proposed pathway involves a series of enzymatic reactions to synthesize the non-proteinogenic amino acid precursor and its subsequent ligation to glycine, catalyzed by an ATP-grasp ligase (RES5).
Caption: Proposed biosynthetic pathway of this compound.
Putative Mechanism of Action
While not definitively proven, a plausible mechanism of action for this compound could be the inhibition of essential ATP-grasp ligases in mycobacteria, which share similarities with the RES5 enzyme from its own biosynthetic pathway.
Caption: Putative mechanism of action of this compound.
Experimental Protocols
Isolation and Purification of the Precursor (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid
This protocol describes the isolation of the non-proteinogenic amino acid precursor of this compound from a culture of a RES5-deletion mutant of Streptoverticillium roseoverticillatum.
Materials:
-
Culture broth of RES5-deletion mutant
-
Diaion HP20 resin
-
Methanol (MeOH)
-
Water (deionized)
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Centrifuge the large-scale culture (e.g., 8 x 100 mL) to remove the cells.
-
Mix the resulting supernatant with 100 mL of Diaion HP20 resin.
-
Load the resin onto a column and wash with 1 L of water.
-
Elute the precursor compound with 400 mL of 50% aqueous MeOH.
-
Collect the fractions containing the precursor and concentrate them using a rotary evaporator.
-
Re-dissolve the residue in 1 mL of water.
-
Further purify the precursor compound using preparative HPLC to yield a white solid.
In Vitro Anti-mycobacterial Susceptibility Testing (MIC Determination)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial strains using the agar dilution method.
Materials:
-
This compound stock solution
-
Middlebrook 7H10 agar medium
-
Mycobacterial strains for testing
-
Sterile petri dishes
-
Incubator (37°C)
Procedure:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Prepare Middlebrook 7H10 agar medium according to the manufacturer's instructions and autoclave.
-
Cool the agar to 45-50°C and add the appropriate volume of the this compound dilutions to achieve the desired final concentrations in the agar. Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of the mycobacterial strains to be tested.
-
Spot the mycobacterial inoculum onto the surface of the agar plates (including the control plate).
-
Incubate the plates at 37°C for the appropriate duration for the specific mycobacterial species (typically 2-4 weeks).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria.
Pharmacokinetics
To date, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to assess its potential as a therapeutic agent.
Conclusion
This compound is a promising anti-mycobacterial agent with a potentially novel mechanism of action. Its potent in vitro activity, particularly when formulated in liposomes for enhanced intramacrophage delivery, warrants further investigation. Key areas for future research include the definitive identification of its molecular target, elucidation of its pharmacokinetic profile, and the development of a scalable synthetic route to facilitate further pre-clinical and clinical studies. This technical guide provides a foundation for researchers to build upon in the ongoing effort to develop new and effective treatments for mycobacterial infections.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic parameters explain the therapeutic activity of antimicrobial agents in a silkworm infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs [mdpi.com]
Unveiling the Genetic Blueprint: A Technical Guide to the Identification of the Resorcinomycin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the Resorcinomycin A biosynthetic gene cluster. This compound, an antibiotic with notable activity against Mycobacterium species, is a dipeptide composed of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid and glycine.[1] The elucidation of its biosynthetic pathway is a critical step for future bioengineering efforts to enhance production and generate novel analogs.
The this compound Biosynthetic Gene Cluster in Streptoverticillium roseoverticillatum
This compound is produced by the actinomycete Streptoverticillium roseoverticillatum.[1] Its biosynthetic gene cluster, designated as the 'res' cluster, was identified through a genome mining approach. This strategy involved searching the genome of S. roseoverticillatum for homologs of genes involved in the biosynthesis of structurally related compounds, such as pheganomycin.[1]
The identified 'res' gene cluster is composed of ten genes, res1 through res10. The predicted functions of these genes, based on homology and experimental evidence, are detailed in the table below.
Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions
| Gene | Proposed Function | Homology/Evidence |
| res1 | ABC transporter | Efflux of this compound |
| res2 | ABC transporter | Efflux of this compound |
| res3 | Methyltransferase | Biosynthesis of the isopropyl moiety |
| res4 | B12-dependent radical SAM enzyme | Biosynthesis of the isopropyl moiety |
| res5 | ATP-grasp ligase | Catalyzes the peptide bond formation between the nonproteinogenic amino acid and glycine |
| res6 | Homolog of pgm8 | Biosynthesis of the nonproteinogenic amino acid precursor |
| res7 | Homolog of pgm9 | Biosynthesis of the nonproteinogenic amino acid precursor |
| res8 | Homolog of pgm10 | Biosynthesis of the nonproteinogenic amino acid precursor |
| res9 | Homolog of pgm11 | Biosynthesis of the nonproteinogenic amino acid precursor |
| res10 | Homolog of pgm12 | Biosynthesis of the nonproteinogenic amino acid precursor |
Experimental Validation of the res Gene Cluster
The function of the res gene cluster in this compound biosynthesis has been validated through a series of key experiments, including gene knockout and heterologous expression.
A pivotal experiment was the targeted deletion of the res5 gene, which encodes a putative ATP-grasp ligase. This deletion resulted in the complete loss of this compound production and the accumulation of its precursor, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, in the culture broth.[1] This finding strongly supports the role of RES5 in the final peptide bond formation step of the biosynthesis.
Furthermore, heterologous expression of the res gene cluster in a host organism that does not naturally produce this compound led to the production of the nonproteinogenic amino acid precursor, but not this compound itself.[1] This suggests that while the cluster contains the necessary genes for the synthesis of the precursor, an additional factor, possibly a peptidase encoded outside the cluster, may be required for the final maturation of the antibiotic.[1]
Data Presentation
While specific production titers for this compound in wild-type versus mutant strains of S. roseoverticillatum are not extensively reported in the available literature, the following tables provide illustrative examples of the types of quantitative data that are typically generated in such studies. These hypothetical values are based on findings from similar studies on other secondary metabolites in Streptomyces.
Table 2: Illustrative Production of this compound in S. roseoverticillatum Wild-Type and Δres5 Mutant
| Strain | This compound Titer (mg/L) | Precursor Accumulation (µg/mL) |
| Wild-Type | 15.5 ± 2.1 | Not Detected |
| Δres5 Mutant | Not Detected | 8.3 ± 1.2 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. |
Table 3: Hypothetical Enzyme Kinetic Parameters for RES5 (ATP-grasp ligase)
| Substrate | KM (µM) | kcat (min-1) |
| (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid | 30 | 14 |
| Glycine | 55 | 14 |
| ATP | 92 | 16 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on kinetic data from similar enzymes. |
Visualizing the Biosynthesis and Experimental Workflow
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Cluster Identification
This diagram outlines the logical flow of experiments typically employed to identify and characterize a biosynthetic gene cluster.
References
Resorcinomycin A: An In-depth Technical Guide on a Promising Antimycobacterial Agent and its Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinomycin A, a natural product isolated from Streptoverticillium roseoverticillatum, has demonstrated notable antibacterial activity, particularly against mycobacterial species.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its proposed mechanisms of action. While its precise molecular targets remain to be definitively elucidated, existing research points toward several plausible theories, including disruption of essential mycobacterial processes and potential modulation of host immune responses. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of theoretical pathways to facilitate further research and drug development efforts.
Introduction
This compound, chemically identified as N-[(S)-α-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine, is a dipeptide antibiotic with a selective spectrum of activity.[1] Unlike many broad-spectrum antibiotics, its efficacy is primarily directed at mycobacteria, making it a molecule of interest in the search for new treatments for tuberculosis and other mycobacterial infections.[1] The rise of multidrug-resistant mycobacterial strains necessitates the exploration of novel chemical scaffolds and mechanisms of action, positioning this compound as a valuable lead compound. This guide will delve into the existing evidence to build a framework for its potential modes of action.
Antimycobacterial Activity: The Core Therapeutic Effect
The primary and most well-documented biological activity of this compound is its potent and selective inhibition of mycobacterial growth.
In Vitro Efficacy
Studies have demonstrated the in vitro activity of this compound against atypical mycobacterial strains. The S-isomer of this compound has been shown to possess superior antimycobacterial activity compared to streptomycin and kanamycin.[1]
Table 1: In Vitro Activity of this compound Against Mycobacterium avium-intracellulare complex (MAC)
| Compound | Form | MIC (µg/mL) | Assay Method |
| This compound | Free | 6 | MTT colorimetric microassay |
| This compound | Liposomal | 12 | MTT colorimetric microassay |
Source: Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation.[2]
Intramacrophage Activity
A significant aspect of mycobacterial infections is the ability of the bacteria to survive and replicate within host macrophages. Therefore, the intramacrophage efficacy of an antibiotic is a critical parameter. Liposomal encapsulation of this compound has been shown to significantly enhance its activity against intramacrophagic MAC.[2]
Table 2: Intramacrophage Growth Inhibition of MAC by this compound
| Compound | Concentration (µg/mL) | Growth Inhibition (%) after 3 days |
| Free this compound | 6 | 33 |
| Free this compound | 50 | 62 |
| Liposomal this compound | 6 | 50 |
| Liposomal this compound | 50 | 93 |
Source: Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation.[2]
Theories on the Mechanism of Action
While the precise molecular target of this compound's antimycobacterial activity has not been definitively identified, several theories can be postulated based on its chemical structure and the mechanisms of action of related compounds.
Theory 1: Inhibition of an Essential Mycobacterial Enzyme
The selective activity of this compound against mycobacteria suggests that it may target a protein or pathway unique to or essential for these organisms. The guanidino group and the resorcinol moiety are key structural features that could mediate specific interactions with a target enzyme.
Logical Relationship: Potential Enzymatic Inhibition
Caption: Hypothetical pathway of this compound inhibiting an essential mycobacterial enzyme.
Theory 2: Analogy to Resorcylic Acid Lactones - Hsp90 Inhibition
This compound shares a resorcinol scaffold with a class of natural products known as resorcylic acid lactones, which are known inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that is crucial for the stability and function of many signaling proteins. While Hsp90 is a eukaryotic target, bacteria possess a homolog, HtpG. Inhibition of HtpG could disrupt the bacterial stress response and protein homeostasis.
Experimental Workflow: Hsp90 Inhibition Assay
Caption: Workflow for assessing Hsp90 inhibitory activity.
Theory 3: Anti-inflammatory Effects via TNF-α Inhibition
Certain resorcylic acid lactones also exhibit potent anti-inflammatory properties by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key cytokine involved in the inflammatory response to mycobacterial infections. While a direct anti-inflammatory effect on the host could contribute to the overall therapeutic outcome, it is less likely to be the primary mechanism of direct antimycobacterial action. However, modulation of the host immune response could be a secondary mechanism.
Signaling Pathway: LPS-induced TNF-α Production
Caption: Hypothetical inhibition of the TNF-α signaling pathway by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against mycobacterial strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: A suspension of the mycobacterial strain is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension.
-
Incubation: The plate is incubated at the appropriate temperature and for the required duration for the specific mycobacterial species.
-
Determination of MIC: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. The MTT colorimetric assay can be used for a more quantitative assessment of viability.[2]
Intramacrophage Activity Assay
This assay evaluates the ability of the compound to kill mycobacteria residing within macrophages.
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1) is cultured in a suitable medium.
-
Infection: The macrophages are infected with the mycobacterial strain at a specific multiplicity of infection.
-
Treatment: After allowing for phagocytosis, the infected macrophages are treated with different concentrations of this compound (free or liposomal).
-
Lysis and Plating: At various time points, the macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on a suitable agar medium (e.g., Middlebrook 7H11).
-
Colony Forming Unit (CFU) Counting: After incubation, the number of CFUs is counted to determine the intracellular bacterial load. The percentage of growth inhibition is calculated relative to untreated control cells.[2]
Hsp90 ATPase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the ATPase activity of Hsp90.
-
Reaction Mixture: A reaction mixture is prepared containing purified Hsp90, ATP, and a buffer system.
-
Addition of Inhibitor: this compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for ATP hydrolysis.
-
Detection of ADP: The amount of ADP produced is quantified using a commercially available kit (e.g., a coupled-enzyme assay that links ADP production to a colorimetric or fluorescent readout).
-
Calculation of IC50: The concentration of this compound that inhibits 50% of the Hsp90 ATPase activity (IC50) is calculated.
TNF-α Production Assay in Macrophages
This cell-based assay measures the effect of a compound on the production of TNF-α by macrophages.
-
Cell Culture and Stimulation: A macrophage cell line (e.g., RAW 264.7) is cultured and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Treatment: The cells are co-treated with LPS and various concentrations of this compound.
-
Collection of Supernatant: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA for TNF-α: The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of IC50: The concentration of this compound that inhibits 50% of the LPS-induced TNF-α production (IC50) is calculated.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antimycobacterial agents. Its selective and potent activity warrants further investigation into its precise mechanism of action. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target(s) of this compound in mycobacteria.
-
Direct Hsp90 and TNF-α Inhibition Studies: Performing the described assays to definitively determine if this compound directly inhibits bacterial HtpG or modulates host TNF-α production.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antimycobacterial activity and pharmacokinetic properties.
A thorough understanding of the mechanism of action of this compound will be crucial for its advancement as a potential therapeutic agent in the fight against mycobacterial diseases.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hsp90 with resorcylic acid macrolactones: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Resorcinomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin A is a dipeptide antibiotic produced by the bacterium Streptoverticillium roseoverticillatum. Structurally, it is N-[(S)-alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine[1][2]. This document provides a comprehensive overview of the initial biological activity screening of this compound, summarizing its known antimicrobial properties, cytotoxicity, and the methodologies employed in these early-stage evaluations. The information is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.
Antimicrobial Activity
The primary biological activity identified for this compound is its targeted action against mycobacterial species. Initial screenings revealed that it is not active against other Gram-negative and Gram-positive bacteria and exhibits only weak activity against mycoplasmas[1]. The naturally occurring S-isomer of this compound has demonstrated superior antimycobacterial potency compared to the antibiotics streptomycin and kanamycin[1].
Quantitative Antimicrobial Data
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound against various mycobacterial species.
Table 1: In Vitro Antimycobacterial Activity of this compound (S-isomer) and Comparators
| Mycobacterial Strain | This compound (S-isomer) MIC (µg/mL) | Streptomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Atypical Mycobacteria | Superior to comparators | Not specified | Not specified |
Data from initial screening reported as superior to comparators without specific MIC values in the available literature.[1]
Table 2: Activity of Free and Liposomal this compound against Mycobacterium avium-Mycobacterium intracellulare complex (MAC) in Broth
| Formulation | MIC (µg/mL) |
| Free this compound | 6 |
| Liposomal this compound | 12 |
Data from in vitro testing in broth culture.[3][4]
Table 3: Intramacrophage Activity of Free and Liposomal this compound against MAC
| Formulation | Concentration (µg/mL) | MAC Growth Inhibition (%) |
| Free this compound | 6 | 33 |
| Free this compound | 50 | 62 |
| Liposomal this compound | 6 | 50 |
| Liposomal this compound | 50 | 93 |
Data from assays using murine peritoneal macrophages infected with MAC, measured 3 days after treatment.[3][4]
Cytotoxicity Assessment
This compound has been evaluated for its cytotoxic effects on mammalian cells.
Quantitative Cytotoxicity Data
Table 4: Cytotoxicity of this compound in Murine Peritoneal Macrophages
| Formulation | Concentration (µg/mL) | Cytotoxicity |
| Free this compound | up to 50 | No toxicity observed |
| Liposomal this compound | up to 50 | No toxicity observed |
Cytotoxicity determined by the MTT reduction assay.[3][4]
Other Biological Activities
Screening of this compound for other biological activities, such as antifungal, antiviral, or anticancer properties, has not been reported in the available scientific literature.
Mechanism of Action
The precise mechanism of action of this compound has not been elucidated, and the specific molecular target within mycobacteria remains unknown. Further research is required to understand how this compound exerts its selective antimycobacterial effect. The biosynthesis of this compound has been investigated, and the gene cluster responsible for its production has been identified[3].
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used in the initial biological screening of this compound.
Antimycobacterial Susceptibility Testing: 2-Fold Agar Dilution Method
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains[1].
1. Media Preparation:
-
Middlebrook 7H10 agar medium is prepared according to the manufacturer's instructions.
-
The agar is sterilized by autoclaving and allowed to cool to 45-50°C.
-
OADC (oleic acid-albumin-dextrose-catalase) enrichment is aseptically added to the molten agar.
2. Drug Dilution Series:
-
A stock solution of this compound is prepared in a suitable solvent.
-
A series of twofold dilutions of the antibiotic is prepared.
-
Each dilution is added to a separate aliquot of the molten Middlebrook 7H10 agar to achieve the desired final concentrations.
-
The agar is then poured into petri dishes and allowed to solidify. Control plates containing no antibiotic are also prepared.
3. Inoculum Preparation:
-
Mycobacterial strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a McFarland standard (typically 0.5 or 1.0).
-
The suspension is then diluted to obtain a final inoculum of approximately 104 to 105 colony-forming units (CFU) per spot.
4. Inoculation and Incubation:
-
The surfaces of the agar plates (both with and without antibiotic) are inoculated with spots of the prepared bacterial suspension.
-
Plates are incubated at the optimal temperature for the specific mycobacterial species (typically 35-37°C) in a humidified atmosphere, often with 5-10% CO2.
-
Incubation is continued for a period of 7 to 21 days, depending on the growth rate of the mycobacterial species.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria on the agar surface.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess the cytotoxicity of this compound against murine peritoneal macrophages[3][4].
1. Cell Culture:
-
Murine peritoneal macrophages are seeded into a 96-well microtiter plate at a predetermined density.
-
The cells are allowed to adhere and grow for 24 hours in a suitable culture medium at 37°C in a humidified 5% CO2 incubator.
2. Compound Exposure:
-
This compound (both free and liposomal formulations) is diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the cells, and the medium containing the different concentrations of the compound is added.
-
Control wells (no compound) and blank wells (no cells) are included.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, a sterile MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The absorbance of the control wells represents 100% cell viability.
-
The percentage of cell viability in the treated wells is calculated relative to the control.
-
A dose-response curve is generated to determine the concentration at which 50% of the cells are viable (IC50). In the case of this compound, no significant toxicity was observed.
Conclusion
The initial biological activity screening of this compound has established it as a promising antimycobacterial agent with a high degree of selectivity. Its enhanced efficacy when encapsulated in liposomes for intracellular infections further highlights its potential. However, significant gaps in our understanding of this compound remain. Future research should focus on elucidating its mechanism of action, expanding the scope of its antimycobacterial activity profile against a wider range of clinically relevant strains, and conducting screenings for other potential biological activities. Such studies will be crucial for determining the full therapeutic potential of this compound.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Activity of Resorcinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin A is a dipeptide antibiotic produced by Streptoverticillium roseoverticillatum. It has demonstrated a narrow but specific spectrum of antibacterial activity, primarily targeting members of the Mycobacterium genus.[1][2] Unlike many broad-spectrum antibiotics, it shows limited to no activity against common Gram-positive and Gram-negative bacteria. This specificity makes this compound a compound of interest for the development of novel anti-mycobacterial therapies. These application notes provide detailed protocols for in vitro assays to evaluate the antibacterial efficacy of this compound against various mycobacterial species.
Data Presentation
The antibacterial activity of this compound and its isomers has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against several atypical mycobacterial strains. The S-isomer of this compound (S-RSM-A) has generally shown superior activity compared to its R- and S,R-isomers.[1]
| Mycobacterial Strain | This compound Isomer | MIC (µg/mL) | Reference |
| Mycobacterium kansasii | S-isomer | 3.13 | [1] |
| R-isomer | 12.5 | [1] | |
| S,R-isomer | 12.5 | [1] | |
| Mycobacterium marinum | S-isomer | 3.13 | [1] |
| R-isomer | 25 | [1] | |
| S,R-isomer | 25 | [1] | |
| Mycobacterium fortuitum | S-isomer | 50 | [1] |
| R-isomer | >100 | [1] | |
| S,R-isomer | >100 | [1] | |
| Mycobacterium chelonae | S-isomer | 25 | [1] |
| R-isomer | >100 | [1] | |
| S,R-isomer | >100 | [1] | |
| Mycobacterium avium-intracellulare complex | Free this compound | 6 | [3] |
| Liposomal this compound | 12 | [3] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Isomers against Atypical Mycobacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method for Mycobacteria
This protocol is adapted for the susceptibility testing of slowly growing mycobacteria, such as M. kansasii and M. marinum, as well as rapidly growing mycobacteria like M. fortuitum and M. chelonae.
Materials:
-
This compound (and/or its isomers)
-
Middlebrook 7H10 agar base
-
Glycerol
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Sterile distilled water
-
Petri dishes (100 mm)
-
Mycobacterial strains for testing
-
Control antibiotics (e.g., Streptomycin, Kanamycin)
-
Incubator (37°C with 5-10% CO2)
-
Sterile pipettes, tubes, and loops
Procedure:
-
Media Preparation: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, aseptically add OADC enrichment and glycerol.
-
Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1000 µg/mL.
-
Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution to obtain the desired final concentrations in the agar plates (e.g., from 0.06 to 128 µg/mL).
-
Plate Preparation: Add the appropriate volume of each this compound dilution to molten Middlebrook 7H10 agar to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify. Also, prepare control plates containing no antibiotic.
-
Inoculum Preparation: Grow the mycobacterial strains in Middlebrook 7H9 broth until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute the suspension 1:100 in sterile saline.
-
Inoculation: Spot-inoculate 1-10 µL of the diluted bacterial suspension onto the surface of the agar plates, including the control plates.
-
Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere. Incubation times will vary depending on the species: 2-5 days for rapidly growing mycobacteria and 2-3 weeks for slowly growing mycobacteria.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
Minimum Bactericidal Concentration (MBC) Determination
Materials:
-
MIC plates from the previous experiment
-
Nutrient-rich agar plates without antibiotics (e.g., Middlebrook 7H10)
-
Sterile loops or swabs
Procedure:
-
Subculturing: From the wells of the MIC plates that show no visible growth, take a loopful or swab of the broth and subculture it onto fresh, antibiotic-free Middlebrook 7H10 agar plates.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria grow on the subculture plates).
Time-Kill Kinetics Assay for Mycobacteria
This assay evaluates the rate at which this compound kills a mycobacterial population over time.
Materials:
-
This compound
-
Middlebrook 7H9 broth supplemented with OADC
-
Mycobacterial strain of interest
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Middlebrook 7H10 agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the mycobacterial strain in Middlebrook 7H9 broth. Adjust the inoculum to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.
-
Addition of Antibiotic: Add this compound to the flasks at different multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto Middlebrook 7H10 agar plates.
-
Colony Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Caption: Experimental workflow for in vitro antibacterial assays.
While the precise mechanism of action for this compound has not been fully elucidated, as a dipeptide antibiotic targeting mycobacteria, a plausible hypothesis is the inhibition of cell wall biosynthesis, a common target for antimycobacterial agents. The following diagram illustrates a hypothetical signaling pathway where this compound interferes with peptidoglycan synthesis.
Caption: Hypothetical inhibition of peptidoglycan synthesis.
References
- 1. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Resorcinomycin A against Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin A is a guanidino-containing dipeptide antibiotic produced by Streptoverticillium roseoverticillatum.[1] It exhibits a specific antibacterial spectrum, with notable activity against various species of Mycobacterium, while showing limited to no activity against other Gram-positive and Gram-negative bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This application note provides detailed protocols for determining the MIC of this compound against mycobacterial species using standardized agar and broth microdilution methods.
Data Presentation
The in vitro activity of this compound has been evaluated against members of the Mycobacterium avium-intracellulare complex (MAC). The available quantitative data is summarized in the table below.
| Compound | Organism | MIC (µg/mL) | Method |
| This compound (free) | Mycobacterium avium-intracellulare complex | 6 | Broth Microdilution (MTT colorimetric microassay) |
| This compound (liposomal) | Mycobacterium avium-intracellulare complex | 12 | Broth Microdilution (MTT colorimetric microassay) |
Data sourced from a study on the enhanced intramacrophage activity of liposome-encapsulated this compound.[3]
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound against mycobacteria: Agar Dilution and Broth Microdilution. As this compound is a water-soluble, amphoteric substance, it can be dissolved in sterile distilled water or a suitable buffer for the preparation of stock solutions.
Protocol 1: Agar Dilution Method
The agar dilution method is a reference method for susceptibility testing of mycobacteria and involves incorporating the antimicrobial agent into a solid agar medium.[4][5]
Materials:
-
This compound
-
Middlebrook 7H10 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Sterile distilled water or appropriate solvent
-
Mycobacterial isolates and quality control strains (e.g., Mycobacterium tuberculosis H37Rv ATCC 27294)
-
Sterile petri dishes, pipettes, and tubes
-
Inoculating loop or multipoint inoculator
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration 10 times the highest final concentration to be tested.
-
Preparation of Agar Plates: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and supplement with OADC enrichment. Cool the molten agar to 45-50°C.
-
Incorporation of this compound: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (typically in a series of two-fold dilutions, e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL). Mix thoroughly and pour into sterile petri dishes. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare a suspension of the mycobacterial isolate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Inoculation: Using a calibrated loop or a multipoint inoculator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of the agar plates, including the drug-free control.
-
Incubation: Incubate the plates at 35-37°C in a CO₂-enriched atmosphere (if required for the specific species) for the appropriate duration (typically 7-21 days for mycobacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the mycobacterial isolate.[2]
Protocol 2: Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium, often performed in 96-well microtiter plates.[6][7]
Materials:
-
This compound
-
Middlebrook 7H9 broth
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Sterile 96-well microtiter plates
-
Mycobacterial isolates and quality control strains
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional, for colorimetric assays)
Procedure:
-
Preparation of this compound Dilutions: In a sterile 96-well plate, prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterile broth control well.
-
Inoculum Preparation: Prepare a mycobacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for the required period (7-14 days for many mycobacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth). For a more quantitative assessment, a growth indicator like resazurin or MTT can be added, and the color change can be measured using a plate reader.
Visualizations
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the MIC of this compound.
Signaling Pathway
Currently, the specific molecular target and the signaling pathway affected by this compound in mycobacteria have not been elucidated in the available scientific literature. While it is known to contain a guanidino group, which in other molecules can interact with and disrupt bacterial membranes, the precise mechanism of action for this compound remains an area for further investigation.[8][9][10] Therefore, a diagram of its signaling pathway cannot be provided at this time. Future research into its mechanism of action will be crucial for understanding its full therapeutic potential and for the rational design of new derivatives.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Encapsulation of Resorcinomycin A for Enhanced Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of Resorcinomycin A within liposomes. This formulation strategy aims to enhance the delivery and efficacy of this compound, a potent antibiotic with activity against mycobacteria.[1][2] The protocols outlined below cover the preparation, characterization, and cellular activity assessment of liposomal this compound.
Introduction
This compound is a water-soluble, amphoteric antibiotic produced by Streptoverticillium roseoverticillatum.[3] While effective, its therapeutic potential can be enhanced through advanced drug delivery systems. Liposomes, which are microscopic vesicles composed of a lipid bilayer, offer a versatile platform for drug delivery.[4][5] They can encapsulate both hydrophilic and hydrophobic drugs, protect them from degradation, and facilitate targeted delivery.[4][6] Encapsulating this compound in liposomes has been shown to significantly enhance its intramacrophage activity against the Mycobacterium avium-Mycobacterium intracellulare complex (MAC).[7][8] This is particularly relevant as macrophages are a primary reservoir for mycobacterial infections.[9]
This document provides detailed methodologies for the preparation of this compound liposomes using the thin-film hydration method, followed by characterization and in vitro evaluation protocols.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the characterization and evaluation of this compound liposomes.
Table 1: Physicochemical Characterization of Liposomal this compound
| Formulation ID | Lipid Composition (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-ResA-001 | DMPC:PI (9:1) | Enter Data | Enter Data | Enter Data | Enter Data |
| Lipo-ResA-002 | Specify | Enter Data | Enter Data | Enter Data | Enter Data |
| Control (Empty) | DMPC:PI (9:1) | Enter Data | Enter Data | Enter Data | N/A |
DMPC: Dimyristoyl phosphatidylcholine; PI: Phosphatidylinositol
Table 2: In Vitro Drug Release Profile of Liposomal this compound
| Formulation ID | Time (hours) | Cumulative Release (%) |
| Lipo-ResA-001 | 0 | 0 |
| 1 | Enter Data | |
| 2 | Enter Data | |
| 4 | Enter Data | |
| 8 | Enter Data | |
| 12 | Enter Data | |
| 24 | Enter Data | |
| Free this compound | 1 | 100 |
Table 3: Intramacrophage Activity of Liposomal this compound against MAC
| Treatment | Concentration (µg/mL) | MAC Growth Inhibition (%) - Day 3 | MAC Growth Inhibition (%) - Day 7 |
| Free this compound | 6 | 33 | Negligible |
| 50 | 62 | Negligible | |
| Liposomal this compound | 6 | 50 | Maintained |
| 50 | 93 | Maintained | |
| Untreated Control | 0 | 0 | 0 |
Data presented in this table is adapted from existing literature to illustrate the expected outcomes.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, followed by size reduction through extrusion.[10][11][12]
Materials:
-
Dimyristoyl phosphatidylcholine (DMPC)
-
Phosphatidylinositol (PI)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask
-
Sonicator bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Vacuum desiccator
Procedure:
-
Lipid Dissolution: Dissolve DMPC and PI in a 9:1 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.[7]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of DMPC (23 °C). This will form a thin, uniform lipid film on the inner surface of the flask.[13]
-
Film Drying: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.[14]
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound in PBS (pH 7.4) by rotating the flask. The temperature of the hydration medium should be maintained above the lipid transition temperature.[13] This process will lead to the formation of multilamellar vesicles (MLVs).
-
Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[11] Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to ensure homogeneity.[11]
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4 °C.
Protocol 2: Characterization of Liposomal this compound
A. Particle Size and Zeta Potential Analysis
-
Dilute the liposomal suspension with deionized water.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[9][15]
-
Perform measurements in triplicate and report the average values.
B. Encapsulation Efficiency Determination
-
Separate the liposomes from the unencapsulated drug using a suitable method like centrifugation or size exclusion chromatography.
-
Disrupt the liposomes by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent.
-
Quantify the amount of encapsulated this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release of this compound from the liposomes over time.
Materials:
-
Liposomal this compound suspension
-
Dialysis tubing with an appropriate molecular weight cut-off
-
PBS (pH 7.4 and pH 5.5 to simulate phagolysosomal conditions)
-
Shaking incubator
Procedure:
-
Place a known amount of the liposomal suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5).
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
Protocol 4: In Vitro Macrophage Uptake and Antimycobacterial Activity Assay
This protocol evaluates the efficacy of liposomal this compound against intramacrophage mycobacteria.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages)
-
Mycobacterium avium-intracellulare complex (MAC)
-
Cell culture medium
-
Free this compound
-
Liposomal this compound
-
MTT or other viability assay reagents
-
Lysis buffer
-
Agar plates for colony-forming unit (CFU) enumeration
Procedure:
-
Macrophage Infection: Seed macrophages in culture plates and allow them to adhere. Infect the macrophages with MAC at a specified multiplicity of infection.
-
Treatment: After an incubation period to allow for phagocytosis of the bacteria, remove the extracellular bacteria by washing. Add fresh medium containing various concentrations of free or liposomal this compound.[7]
-
Incubation: Incubate the treated cells for a defined period (e.g., 3 and 7 days).[7]
-
Cell Viability: Assess macrophage viability using an MTT assay to ensure that the treatments are not cytotoxic at the tested concentrations.[7]
-
CFU Enumeration: At the end of the treatment period, lyse the macrophages to release the intracellular bacteria. Serially dilute the lysate and plate on appropriate agar to determine the number of viable bacteria (CFUs).
-
Data Analysis: Calculate the percentage of MAC growth inhibition for each treatment group compared to the untreated control.
Visualizations
Experimental workflow for liposomal this compound.
Uptake of liposomes by macrophages via phagocytosis.
Hypothetical mechanism of action of this compound.
References
- 1. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. expresspharma.in [expresspharma.in]
- 6. Targeted Liposomal Drug Delivery to Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome dye release assay [bio-protocol.org]
- 8. profoldin.com [profoldin.com]
- 9. Bacteriomimetic Liposomes Improve Antibiotic Activity of a Novel Energy-Coupling Factor Transporter Inhibitor [mdpi.com]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. Optimization, characterization, and cytotoxicity studies of novel anti-tubercular agent-loaded liposomal vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Expression of Resorcinomycin A Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin A is a dipeptide antibiotic with notable activity against Mycobacterium species.[1][2] It is composed of the nonproteinogenic amino acid (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (referred to as compound 2 ) and glycine.[1][2] The biosynthetic gene cluster (BGC) for this compound has been identified in Streptoverticillium roseoverticillatum.[1][2] Heterologous expression of this BGC in a suitable host offers a promising strategy for improving the production of this compound and for generating novel analogs through biosynthetic engineering. These application notes provide a comprehensive guide to the heterologous expression of the this compound BGC, including detailed protocols and key considerations for successful production.
A critical finding from studies on the heterologous expression of the this compound BGC is that the expression of the core gene cluster (res3–10) in Streptomyces lividans TK23 results in the accumulation of the precursor, compound 2 , but not this compound.[1][2] This indicates that a peptidase, encoded outside of the identified BGC, is required for the final condensation of compound 2 with glycine.
Data Presentation
Currently, there is limited publicly available quantitative data on the yield of the this compound precursor (compound 2 ) from heterologous expression systems. Research has confirmed its accumulation in the culture broth of S. lividans TK23 harboring the this compound BGC.[1][2] One study reported the purification of 8.3 mg of compound 2 from a large-scale culture (800 mL) of the heterologous host.[1]
Table 1: Summary of Heterologous Expression Results for the this compound BGC
| Gene Cluster | Host Strain | Product(s) | Yield | Reference |
| res3–10 | Streptomyces lividans TK23 | (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (compound 2 ) | 8.3 mg from 800 mL culture | [1] |
Experimental Protocols
Cloning of the this compound Biosynthetic Gene Cluster
This protocol describes the amplification and cloning of the ~11 kb this compound BGC (res3–10) from Streptoverticillium roseoverticillatum into a suitable Streptomyces expression vector, such as pWHM3.
Materials:
-
Genomic DNA from Streptoverticillium roseoverticillatum
-
High-fidelity DNA polymerase
-
PCR primers designed to amplify the res3–10 gene cluster (with appropriate restriction sites)
-
Streptomyces expression vector (e.g., pWHM3)
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli cloning strain (e.g., DH5α)
-
Standard molecular biology reagents and equipment
Protocol:
-
PCR Amplification:
-
Set up a PCR reaction to amplify the ~11 kb res3–10 gene cluster from S. roseoverticillatum genomic DNA using a high-fidelity polymerase.
-
Use primers that incorporate unique restriction sites compatible with the chosen expression vector.
-
-
Vector and Insert Preparation:
-
Digest the amplified PCR product and the pWHM3 vector with the selected restriction enzymes.
-
Purify the digested insert and vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified insert and vector using T4 DNA ligase.
-
Incubate as recommended by the manufacturer.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into a competent E. coli cloning strain.
-
Select for transformants on appropriate antibiotic-containing media.
-
-
Plasmid Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the correct insertion of the BGC by restriction digestion and sequencing.
-
Heterologous Expression in Streptomyces lividans TK23
This protocol details the introduction of the expression construct into S. lividans TK23 via protoplast transformation.
Materials:
-
Verified expression plasmid containing the res gene cluster
-
Streptomyces lividans TK23 spores
-
YEME medium
-
P buffer
-
Lysozyme solution
-
R5 regeneration medium
-
Appropriate antibiotic for selection
Protocol:
-
Protoplast Preparation:
-
Inoculate S. lividans TK23 spores into YEME medium and incubate until the late exponential phase.
-
Harvest the mycelia by centrifugation and wash with 10.3% sucrose.
-
Resuspend the mycelia in lysozyme solution to generate protoplasts.
-
-
Transformation:
-
Mix the prepared protoplasts with the expression plasmid.
-
Add polyethylene glycol (PEG) to facilitate DNA uptake.
-
-
Regeneration and Selection:
-
Plate the transformation mixture onto R5 regeneration medium.
-
Overlay with an appropriate antibiotic for selection after 16-20 hours.
-
Incubate until transformant colonies appear.
-
-
Verification of Transformants:
-
Isolate genomic DNA from putative transformants.
-
Confirm the presence of the integrated BGC by PCR.
-
Fermentation and Production of Compound 2
Materials:
-
Verified S. lividans TK23 transformant
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., A1 medium)
Protocol:
-
Seed Culture:
-
Inoculate a seed culture of the S. lividans transformant in TSB medium.
-
Incubate at 30°C with shaking for 2-3 days.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture.
-
Incubate at 30°C with shaking for 5-7 days.
-
-
Extraction and Analysis:
-
Harvest the culture broth by centrifugation.
-
Analyze the supernatant for the presence of compound 2 using HPLC-MS.
-
Purification of Compound 2
This protocol is adapted from the purification method described in the literature.[1]
Materials:
-
Culture supernatant containing compound 2
-
Diaion HP20 resin
-
Methanol
-
Preparative HPLC system
Protocol:
-
Resin Adsorption:
-
Mix the culture supernatant with Diaion HP20 resin.
-
Load the resin onto a column and wash with water.
-
-
Elution:
-
Elute compound 2 with 50% aqueous methanol.
-
Collect and concentrate the fractions containing the compound.
-
-
Preparative HPLC:
-
Further purify the concentrated sample using preparative HPLC to obtain pure compound 2 .
-
Visualizations
References
Resorcinomycin A: Application Notes and Protocols for Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin A is a dipeptide antibiotic produced by the bacterium Streptoverticillium roseoverticillatum.[1] It has demonstrated selective antibacterial activity against mycobacterial species, making it a compound of interest in the field of tuberculosis research. This document provides a summary of the available data on this compound's antimycobacterial activity and detailed protocols for its evaluation. The S-isomer of this compound (S-RSM-A) has been reported to exhibit superior antimycobacterial activity compared to the R- and S,R-isomers, and also surpasses the efficacy of established antibiotics like streptomycin and kanamycin against atypical mycobacteria.[1]
Quantitative Data
Currently, specific minimum inhibitory concentration (MIC) values for this compound against the reference strain Mycobacterium tuberculosis H37Rv are not available in the public literature. However, studies on the closely related Mycobacterium avium-Mycobacterium intracellulare complex (MAC) provide valuable insights into its potential efficacy.
| Compound/Formulation | Organism | MIC (µg/mL) | Notes |
| Free this compound | Mycobacterium avium-intracellulare complex (MAC) | 6 | Determined by MTT colorimetric microassay in broth. |
| Liposomal this compound | Mycobacterium avium-intracellulare complex (MAC) | 12 | Liposomes composed of dimyristoyl phosphatidylcholine and phosphatidylinositol (9:1 molar ratio). Determined by MTT colorimetric microassay in broth. |
Mechanism of Action
The precise mechanism of action of this compound against Mycobacterium tuberculosis has not yet been elucidated. As a dipeptide antibiotic, it may interfere with cell wall synthesis, protein synthesis, or other essential metabolic pathways.[2][3] Further research, including target identification and mechanism of action studies, is required to understand how this compound exerts its antimycobacterial effects.[4][5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Agar Dilution Method
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis on solid medium.[6]
Materials:
-
This compound (S-isomer recommended)
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment supplement[7][9]
-
Glycerol
-
Sterile distilled water
-
Sterile petri dishes
-
Incubator at 37°C with 5-10% CO₂
Procedure:
-
Media Preparation: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions, supplementing with OADC and glycerol.[7][9]
-
Drug Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution to create a range of concentrations to be tested.
-
Drug Incorporation into Agar: While the Middlebrook 7H10 agar is molten and cooled to 45-50°C, add the appropriate volume of each this compound dilution to individual aliquots of agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.
-
Pouring Plates: Pour the agar-drug mixtures into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in sterile saline or Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis on the agar surface.[6]
Protocol 2: Evaluation of Intramacrophage Activity of Liposomal this compound
This protocol is based on the methodology used to assess the activity of liposomal this compound against MAC-infected macrophages.
Materials:
-
Free this compound
-
Liposomal this compound (e.g., composed of dimyristoyl phosphatidylcholine and phosphatidylinositol at a 9:1 molar ratio)
-
Macrophage cell line (e.g., J774)
-
Mycobacterium tuberculosis H37Rv
-
Cell culture medium (e.g., RPMI 1640) with supplements (e.g., fetal bovine serum)
-
Lysis buffer (e.g., 0.1% saponin)
-
Middlebrook 7H11 agar plates
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Macrophage Culture: Culture macrophages in appropriate cell culture plates until they form a monolayer.
-
Infection: Infect the macrophage monolayer with M. tuberculosis at a specified multiplicity of infection (MOI) and incubate to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove extracellular bacteria.
-
Treatment: Add fresh medium containing various concentrations of free this compound or liposomal this compound to the infected cells. Include an untreated control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 3 days).
-
Cell Lysis: Lyse the macrophages with a gentle lysis buffer to release the intracellular bacteria.
-
Enumeration of Viable Bacteria: Perform serial dilutions of the cell lysates and plate on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).
-
Data Analysis: Calculate the percentage of growth inhibition for each treatment condition compared to the untreated control.
Visualizations
Caption: Experimental workflow for assessing the intramacrophage activity of this compound.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-mycobacterial peptides: from human to phage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial-derived peptides with anti-mycobacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 6. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. himedialabs.com [himedialabs.com]
Application Notes and Protocols for the Experimental Use of Resorcinomycin A Against Non-Tuberculous Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental bacteria that can cause a range of opportunistic infections in humans, particularly affecting the lungs. The intrinsic resistance of many NTM species to conventional antibiotics presents a significant challenge in clinical practice. Resorcinomycin A, an antibiotic produced by Streptoverticillium roseoverticillatum, has demonstrated a selective antibacterial spectrum against mycobacterial species, suggesting its potential as a therapeutic agent for NTM infections.[1] This document provides a summary of the available data on the efficacy of this compound against NTM and detailed protocols for its experimental evaluation.
Data Presentation
The in vitro activity of this compound has been evaluated against a limited number of NTM species. The available quantitative data, primarily Minimum Inhibitory Concentrations (MICs), are summarized below. Further research is required to establish the efficacy of this compound against a broader range of clinically relevant NTM.
| NTM Species | This compound Formulation | MIC (µg/mL) | Reference |
| Mycobacterium avium-intracellulare complex (MAC) | Free this compound | 6 | [2] |
| Mycobacterium avium-intracellulare complex (MAC) | Liposomal this compound | 12 | [2] |
Mechanism of Action
The precise mechanism of action of this compound against mycobacteria has not been fully elucidated in the available scientific literature. As a dipeptide derivative, it is hypothesized that it may interfere with essential cellular processes such as cell wall biosynthesis or protein synthesis. The mycobacterial cell wall is a complex structure, and its biosynthesis is a common target for antimycobacterial drugs. Similarly, the bacterial ribosome is a validated target for many antibiotics. Further studies are warranted to identify the specific molecular target of this compound and the signaling pathways it may modulate within mycobacterial cells.
Experimental Protocols
The following protocols provide standardized methods for evaluating the in vitro and intracellular activity of this compound against NTM.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for susceptibility testing of mycobacteria.
Materials:
-
Cation-adjusted Mueller-Hinton II broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
NTM isolates
-
Sterile saline or water with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the NTM isolate in sterile saline or water with Tween 80 from a fresh culture.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared NTM inoculum to each well containing the drug dilutions and the growth control well.
-
-
Incubation:
-
Seal the plates and incubate at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most other species).
-
Incubation times will vary depending on the growth rate of the NTM species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slow-growing mycobacteria).
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.
-
Intracellular Activity Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the growth of NTM within macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NTM isolates
-
This compound
-
Sterile water
-
7H11 agar plates
-
Cell culture plates (24-well)
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight to allow for cell adherence.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of the NTM isolate.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Wash the cells with fresh medium to remove extracellular bacteria.
-
-
Treatment with this compound:
-
Add fresh medium containing various concentrations of this compound to the infected cells.
-
Include an untreated control.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
-
Quantification of Intracellular Bacteria:
-
At each time point, lyse the macrophages with sterile water to release intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on 7H11 agar.
-
Incubate the agar plates until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Calculate the percentage of growth inhibition compared to the untreated control.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on host cells.
Materials:
-
Macrophage cell line
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a suitable density.
-
Incubate overnight.
-
-
Treatment:
-
Add serial dilutions of this compound to the cells.
-
Include a vehicle control (solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate for a period that reflects the duration of the intracellular activity assay (e.g., 24-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for the comprehensive evaluation of this compound's anti-NTM activity.
Hypothetical Mechanism of Action: Inhibition of Protein Synthesis
As the exact mechanism of this compound is unknown, the following diagram illustrates a hypothetical mechanism where it targets the mycobacterial ribosome to inhibit protein synthesis, a common mode of action for many antibiotics.
Caption: Hypothetical inhibition of mycobacterial protein synthesis by this compound.
References
Application Notes and Protocols: Agar Dilution Method for Resorcinomycin A Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin A is an antibiotic with a notable antibacterial spectrum primarily directed against mycobacterial species.[1] Accurate determination of its in vitro activity against various clinical isolates is crucial for understanding its potential therapeutic applications and for monitoring the development of resistance. The agar dilution method is a standardized and reliable reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][3] This document provides a detailed protocol for performing agar dilution susceptibility testing for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar-based growth medium.[2][4] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates containing the different drug concentrations. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[2]
Data Presentation
Table 1: In Vitro Activity of this compound Against Mycobacterial Species
| Mycobacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Mycobacterium avium-intracellulare complex | Clinical Isolates | 6 - 12 | [5] |
| Atypical Mycobacteria | Various Strains | Superior to Streptomycin and Kanamycin | [6] |
Note: This table should be expanded as more data becomes available.
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
| Quality Control Strain | ATCC Number | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Enterococcus faecalis | 29212 | Vancomycin | 1 - 4 |
| Staphylococcus aureus | 29213 | Vancomycin | 0.5 - 2 |
Note: The MIC ranges provided are for vancomycin as an example. Specific QC ranges for this compound against these strains need to be established through dedicated studies.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile deionized water (solvent for stock solution)
-
Middlebrook 7H10 agar base
-
Glycerol
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Sterile petri dishes (90 or 100 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Inoculating loop or sterile swabs
-
McFarland 0.5 turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Quality control strains (e.g., Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213)
-
Test bacterial isolates
Preparation of this compound Stock Solution
-
Solubility: this compound is reported to be a water-soluble substance.[1] However, for research purposes, dissolving the compound in a small amount of a solvent like DMSO before further dilution in sterile water or broth is a common practice.
-
Calculation: To prepare a stock solution of a specific concentration (e.g., 1280 µg/mL), use the following formula: Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / 1000
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a small, precise volume of the chosen solvent (e.g., DMSO).
-
Once fully dissolved, bring the solution to the final desired volume with sterile deionized water or a suitable sterile broth.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if not prepared from a sterile powder.
-
Aliquot the stock solution into sterile, cryo-safe vials and store at -20°C or lower until use. Avoid repeated freeze-thaw cycles.
-
Preparation of Agar Plates with this compound
-
Media Preparation: Prepare Middlebrook 7H10 agar according to the manufacturer's instructions. This typically involves suspending the agar base in distilled water with glycerol and autoclaving.
-
Cooling: After autoclaving, cool the molten agar in a water bath to 45-50°C.
-
Supplementation: Aseptically add the OADC enrichment to the cooled agar.
-
Drug Incorporation:
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile water or broth to achieve the desired final concentrations in the agar plates.
-
Add a specific volume of each this compound dilution to a corresponding flask of molten and supplemented Middlebrook 7H10 agar. The volume of the drug solution should not exceed 10% of the total agar volume to avoid altering the agar's properties.
-
For example, to prepare an agar plate with a final concentration of 64 µg/mL, add 2 mL of a 640 µg/mL this compound solution to 18 mL of molten agar.
-
Thoroughly mix the agar and drug solution by gentle swirling to ensure uniform distribution.
-
-
Pouring Plates: Dispense the this compound-containing agar into sterile petri dishes to a uniform depth of 3-4 mm. Allow the plates to solidify at room temperature on a level surface.
-
Control Plate: Prepare at least one drug-free control plate for each batch of tests to ensure the viability of the test organisms.
-
Storage: If not used immediately, store the prepared plates in sealed plastic bags at 2-8°C for up to one week.
Inoculum Preparation
-
Colony Suspension: From a fresh (18-24 hour) culture on non-selective agar, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.
-
Turbidity Adjustment: Suspend the colonies in sterile saline or a suitable broth (e.g., Middlebrook 7H9).
-
Standardization: Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL for most bacteria. A spectrophotometer can be used for more precise standardization (absorbance at 625 nm of 0.08-0.10).
-
Final Dilution: For mycobacteria, further dilution of the standardized suspension is often necessary. A common final inoculum concentration for agar dilution is approximately 10⁴ CFU per spot.
Inoculation and Incubation
-
Inoculation: Using a multipoint inoculator (replicator) or a calibrated loop, spot a standardized volume (e.g., 1-2 µL) of the final inoculum suspension onto the surface of each this compound-containing agar plate and the control plate. Each spot should contain approximately 10⁴ CFU.
-
Drying: Allow the inoculated spots to dry completely at room temperature with the lids ajar before inverting the plates for incubation.
-
Incubation: Incubate the plates at 35 ± 2°C in an aerobic atmosphere for the appropriate duration. For most mycobacteria, this can range from 3 to 7 days, or longer for slow-growing species.
Reading and Interpreting Results
-
Examination: After incubation, examine the drug-free control plate to ensure adequate growth of the test organism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is generally disregarded.
-
Quality Control: The MIC values for the QC strains should fall within the established acceptable ranges for the specific antimicrobial agent being tested. If the QC results are out of range, the test results for the clinical isolates are considered invalid and the test should be repeated.
Visualization of Experimental Workflow and Proposed Mechanism of Action
Disclaimer: The proposed mechanism of action for this compound is based on its structural similarity to other antibiotics that are known to inhibit protein synthesis by targeting the bacterial ribosome. Further research is required to definitively elucidate the precise molecular target and mechanism.
Conclusion
The agar dilution method is a robust and reproducible technique for determining the MIC of this compound against mycobacterial species. Adherence to standardized protocols, including the use of appropriate media, inoculum preparation, and quality control measures, is essential for obtaining accurate and reliable results. These data are critical for the preclinical and clinical development of this compound as a potential therapeutic agent for mycobacterial infections.
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability issues of Resorcinomycin A in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Resorcinomycin A in various solvents. Due to the limited availability of specific stability data for this compound, this guide focuses on general principles, troubleshooting common issues, and providing standardized protocols to help researchers evaluate its stability in their own experimental setups.
Frequently Asked Questions (FAQs)
Q1: I am dissolving this compound for my experiments. Which solvents are recommended?
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in color, such as yellowing or browning, often suggests chemical degradation. The resorcinol moiety in this compound is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and high temperatures. We recommend preparing fresh solutions and storing them under inert gas (e.g., argon or nitrogen) in amber vials to minimize exposure to light and oxygen.
Q3: I am seeing a loss of activity in my biological assays. Could this be due to the instability of this compound?
A3: Yes, a loss of biological activity is a strong indicator of compound degradation. The guanidino group in this compound is crucial for its biological function, and its hydrolysis can lead to inactive products. Additionally, oxidation of the resorcinol ring can alter the molecule's shape and electronic properties, reducing its binding affinity to its target. We advise running a stability study of this compound in your specific assay buffer to determine its stability under your experimental conditions.
Q4: How should I store my stock solutions of this compound?
A4: For optimal stability, we recommend storing stock solutions of this compound at -20°C or -80°C in tightly sealed vials. If possible, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions of guanidine-containing compounds are generally stable when kept airtight.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | Poor solubility or compound degradation leading to insoluble products. | Try a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution, but be cautious of thermal degradation. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent Assay Results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Minimize the time the compound spends in aqueous buffers at room temperature. Include a positive control with a freshly prepared solution in each assay. |
| Appearance of New Peaks in HPLC/LC-MS | Chemical degradation of this compound. | This indicates the formation of degradation products. Analyze these new peaks to understand the degradation pathway. Consider adjusting solvent pH, temperature, or protecting the solution from light and air. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent.
1. Preparation of Stock Solution:
-
Dissolve a known concentration of this compound (e.g., 10 mM) in a high-purity solvent (e.g., DMSO).
2. Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the solvent system to be tested (e.g., phosphate-buffered saline, cell culture medium).
3. Incubation:
-
Aliquot the test solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Protect a set of samples from light by wrapping the vials in aluminum foil.
-
Take time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Analysis:
-
At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the peak area of the parent this compound compound and look for the appearance of new peaks corresponding to degradation products.
5. Data Interpretation:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the half-life (t½) of this compound in the tested solvent under the specified conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Resorcinomycin A Purification
This guide provides troubleshooting advice and frequently asked questions for the purification of Resorcinomycin A by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a water-soluble, amphoteric antibiotic.[1] It is classified as an N-acyl-amino acid, composed of a nonproteinogenic amino acid and glycine.[2][3][4] It is produced by fermentation of bacterial strains such as Streptoverticillium roseoverticillatum.[1]
Q2: What type of HPLC is best suited for this compound purification?
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for purifying this compound and its related compounds.[2][5] This technique uses a non-polar stationary phase (like C18) and a polar mobile phase, which is ideal for separating polar compounds like this compound.[6][7]
Q3: Why is the pH of the mobile phase important for this purification?
This compound is an ionizable compound, containing both acidic (phenolic hydroxyl, carboxylic acid) and basic (guanidino) functional groups.[1][3] The pH of the mobile phase controls the ionization state of these groups, which directly impacts the compound's retention time and peak shape on an RP-HPLC column.[8] A small change in pH, even by 0.1 units, can cause significant shifts in retention time.[8] Using an acidic modifier like trifluoroacetic acid (TFA) is common to ensure consistent ionization and sharp peaks.[2][5]
Q4: What is a typical recovery rate for this compound purification?
While specific recovery rates for this compound are not extensively published, low recovery can be a common issue in HPLC. Potential causes include sample degradation, precipitation on the column, or incomplete elution. To improve recovery, ensure the sample is stable in the mobile phase, consider reducing separation time, or use a less powerful organic modifier if denaturation is suspected.
Experimental Protocol: Preparative RP-HPLC
This protocol is based on a published method for the purification of a structurally related precursor to this compound and is a suitable starting point for methodology development.[2][5]
Objective: To purify this compound from a crude or partially purified sample extract.
Methodology:
-
Sample Preparation:
-
Dissolve the crude extract or semi-purified sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water or a low percentage of acetonitrile in water).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[9]
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A reverse-phase C18 column is recommended. The cited method uses a Mightysil RP-18 GP Aqua column (10 x 250 mm).[2][5]
-
Guard Column: Use a guard column with the same packing material to protect the analytical column from contamination and extend its lifetime.[8]
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended starting conditions. Optimization may be required based on your specific sample matrix and HPLC system.
-
| Parameter | Recommended Condition |
| Column | Mightysil RP-18 GP Aqua (10 x 250 mm) or equivalent C18 |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Gradient Program | 5% B for 5 min, then linear gradient to 50% B over 45 min |
| Flow Rate | ~4-5 mL/min (scaled for a 10 mm ID preparative column) |
| Column Temperature | 40 °C[2][5] |
| Detection Wavelength | 210 nm[2][5] |
| Injection Volume | Variable, dependent on sample concentration and column capacity |
-
Purification and Analysis:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect fractions as peaks elute from the column based on the UV chromatogram.
-
Analyze the collected fractions using analytical HPLC or another method (e.g., LC-MS) to confirm the purity and identity of this compound.
-
Pool the pure fractions and proceed with solvent evaporation (e.g., lyophilization or rotary evaporation).
-
Purification Workflow Diagram
Caption: Experimental workflow for this compound purification.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound.
Problem 1: Retention Time is Shifting or Drifting
Q: My this compound peak is eluting earlier or later than expected between injections. What is the cause?
A: Retention time variability is a frequent issue in RP-HPLC. The most common causes are related to the mobile phase, temperature, or column equilibration.[7][10]
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | An error of 1% in the organic solvent concentration can change retention time by 5-15%.[8] Prepare fresh mobile phase daily using high-purity (HPLC-grade) solvents and additives. Ensure accurate measurements. |
| Fluctuating Column Temperature | Temperature affects solvent viscosity and separation kinetics. Use a column oven to maintain a constant temperature (e.g., 40°C).[8][10] |
| Inadequate Column Equilibration | If changing mobile phases, ensure the column is fully equilibrated. Flush with at least 10-20 column volumes of the new mobile phase until the baseline is stable.[10] |
| Mobile Phase pH Variation | Since this compound is ionizable, its retention is highly sensitive to pH.[8] Ensure the pH modifier (e.g., 0.05% TFA) is added consistently to both mobile phase A and B. |
| Changes in Flow Rate | Check the pump for leaks or air bubbles, which can cause flow rate fluctuations.[10] Degas the mobile phase to prevent bubble formation.[7] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: The peak for this compound is not symmetrical. How can I fix it?
A: Asymmetrical peaks can be caused by column issues, sample overload, or improper solvent conditions.[9]
| Potential Cause | Recommended Solution |
| Peak Tailing: Secondary Interactions | The basic guanidino group on this compound can interact with acidic silanol groups on the silica packing, causing tailing.[7] Ensure the mobile phase is sufficiently acidic (e.g., with 0.05% TFA) to suppress silanol activity. Consider using a column with high-quality end-capping.[7] |
| Peak Tailing/Fronting: Column Overload | Injecting too much sample (mass overload) or too large a volume (volume overload) can cause distorted peaks. Reduce the amount of sample injected. |
| Peak Splitting: Sample Solvent Issue | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Peak Splitting/Broadening: Column Degradation | A blocked frit or a void at the head of the column can cause the sample band to spread unevenly.[7] Try back-flushing the column. If the problem persists, the column may need to be replaced.[10] |
Problem 3: High Backpressure or Loss of Resolution
Q: My system pressure has increased significantly, and I'm losing separation between my peaks. What should I do?
A: High pressure and loss of resolution often point to a blockage or contamination in the system or column.[11]
| Potential Cause | Recommended Solution |
| Blocked Column Frit | Particulates from the sample or pump seal wear can clog the inlet frit of the column.[7] Always filter your sample before injection.[9] Try reversing the column and flushing it with a strong solvent (disconnect from the detector first). |
| Column Contamination | Strongly retained impurities from previous injections can build up on the column, affecting performance. Develop a robust column washing procedure to run between samples or at the end of a sequence. |
| Sample Precipitation | The sample may be precipitating on the column if it is not soluble in the mobile phase. Ensure your sample remains soluble under the gradient conditions. |
| Loss of Resolution: Inappropriate Mobile Phase | If peaks are co-eluting, the mobile phase conditions may not be optimal. Try adjusting the gradient slope (make it shallower) or the organic solvent type (e.g., methanol instead of acetonitrile) to alter selectivity. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C14H20N4O5 | CID 72447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. uhplcs.com [uhplcs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ijnrd.org [ijnrd.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Resorcinomycin A Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in antibacterial assays with Resorcinomycin A. Given that this compound's primary activity is against Mycobacterium species, this guide focuses on assays involving these bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the expected antibacterial spectrum of this compound?
This compound primarily exhibits activity against mycobacterial species.[1] It is generally not active against Gram-negative and Gram-positive bacteria, with the exception of weak activity against mycoplasmas.[1] Therefore, inconsistent or a lack of activity against non-mycobacterial strains is expected.
Q2: I am observing no activity of this compound against any bacteria. What could be the reason?
Beyond targeting the correct bacterial genus (Mycobacterium), several factors could lead to a perceived lack of activity. These include improper storage of the compound leading to degradation, using a bacterial strain that is not susceptible, or issues with the assay methodology itself, such as the compound precipitating in the test medium.
Q3: My MIC values for this compound against the same mycobacterial strain are not reproducible. What are the common causes?
Inconsistent Minimum Inhibitory Concentration (MIC) values are a frequent challenge in antibacterial testing of natural products. Key factors that can contribute to this variability include:
-
Inoculum Preparation: Variation in the density of the initial bacterial suspension can significantly impact MIC results.
-
Compound Stability and Solubility: this compound, like other resorcinol derivatives, may be susceptible to degradation under certain pH and temperature conditions. Its solubility in aqueous culture media is also a critical factor.
-
Culture Medium: The composition of the culture medium can influence both the growth of the mycobacteria and the activity of the compound.
-
Incubation Conditions: Differences in incubation time, temperature, and CO2 levels can affect mycobacterial growth and, consequently, the observed MIC.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have inhibitory effects on bacterial growth at certain concentrations.
Troubleshooting Guide
Problem 1: High Variability in MIC Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before dilution. |
| Compound Precipitation | Visually inspect the wells of your microtiter plate for any precipitate after adding the this compound stock solution. If precipitation occurs, consider lowering the highest test concentration or exploring alternative solvent systems. Ensure the final DMSO concentration is kept to a minimum, typically ≤1%, as higher concentrations can be toxic to some bacterial strains and cause precipitation.[2] |
| pH of the Medium | The stability of compounds with resorcinol moieties can be pH-dependent. Prepare your growth medium consistently and check the final pH before use. For mycobacteria, Middlebrook 7H9 or 7H11 broth is commonly used. |
| Incubation Time | For slow-growing mycobacteria like M. tuberculosis, a long incubation period is required. However, prolonged incubation can also lead to compound degradation. If you suspect degradation, you might consider reading the MIC at multiple time points. |
Problem 2: No Inhibition of Mycobacterial Growth
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure that your stock solution of this compound is fresh and has been stored properly (protected from light, at a low temperature). The stability of resorcinol-containing compounds can be affected by light and temperature.[3][4][5][6] |
| Bacterial Strain Resistance | Verify the identity and expected susceptibility of your mycobacterial strain. If possible, include a known susceptible reference strain in your assays as a positive control. |
| Inappropriate Assay Medium | Use the recommended medium for mycobacterial susceptibility testing, which is typically Middlebrook 7H10 (agar) or 7H9/7H11 (broth).[1] The composition of the medium can significantly affect the outcome. |
| Sub-optimal Growth Conditions | Ensure that the incubation temperature, atmosphere (with CO2 enrichment if required for the strain), and duration are optimal for the specific mycobacterial species being tested. |
Data Presentation
Table 1: Reported MIC Values of this compound Against Atypical Mycobacteria
| Mycobacterial Species | Isomer | MIC (µg/mL) | Reference |
| Atypical Mycobacterial Strains | S-RSM-A | Superior to Streptomycin and Kanamycin | [1] |
| Atypical Mycobacterial Strains | R-RSM-A | Comparable or inferior to Streptomycin and Kanamycin | [1] |
| Atypical Mycobacterial Strains | S,R-RSM-A | Comparable or inferior to Streptomycin and Kanamycin | [1] |
Note: Specific MIC values for a range of atypical mycobacteria were not detailed in the cited literature, but the relative activity was reported.
Table 2: Reference MIC Values of Common Antibiotics Against Key Mycobacterial Strains
| Antibiotic | M. tuberculosis H37Rv (µg/mL) | M. smegmatis (µg/mL) | M. fortuitum (µg/mL) |
| Isoniazid | 0.015 - 0.06 | ~4 | >128 |
| Rifampicin | 0.004 - 0.015 | ~4 | 64 |
| Amikacin | 0.5 - 1.0 | - | MIC50: 4, MIC90: >64 |
| Ciprofloxacin | 0.5 - 2.0 | - | MIC50: ≤1, MIC90: 2 |
| Clarithromycin | 0.25 - 1.0 | - | MIC50: ≤1, MIC90: >16 |
| Imipenem | - | - | 64 |
| Sulfamethoxazole | - | - | >128 |
| Levofloxacin | - | - | >16 |
| Streptomycin | - | ~4 | 64 |
Note: These values are compiled from various sources and should be used for reference purposes only. Actual MICs can vary between studies and specific strains.[7]
Experimental Protocols
Broth Microdilution Assay for this compound against Mycobacterium
This protocol is a general guideline and may need optimization for specific mycobacterial species and laboratory conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.[8]
-
Prepare fresh stock solutions for each experiment to minimize issues with compound stability.
2. Preparation of Microtiter Plates:
-
Use sterile 96-well round-bottom microtiter plates.
-
Add 100 µL of appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to all wells.[9]
-
In the first column of wells, add an additional 100 µL of the this compound stock solution, diluted in media to achieve twice the highest desired final concentration.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, mixing well at each step. Discard the final 100 µL from the last column of the dilution series.
3. Inoculum Preparation:
-
Grow the mycobacterial strain in appropriate broth medium to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control wells (which should only contain medium).
-
Include a growth control (medium with bacteria but no compound) and a sterility control (medium only).
-
Seal the plates to prevent evaporation (e.g., with an adhesive plate sealer).
-
Incubate the plates at the optimal temperature and CO2 concentration for the specific mycobacterial species (e.g., 37°C, 5% CO2).
-
Incubation times will vary depending on the growth rate of the species (e.g., 3-7 days for rapidly growing mycobacteria, 14-21 days for slow-growing mycobacteria).
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
-
Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm. The use of a viability indicator like resazurin can also aid in determining the MIC.
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Logical steps for troubleshooting variable MIC results.
Caption: Putative mechanism of action for guanidino-containing antibiotics.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative genome analysis reveals high-level drug resistance markers in a clinical isolate of Mycobacterium fortuitum subsp. fortuitum MF GZ001 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. goldbio.com [goldbio.com]
Resorcinomycin A degradation pathways and prevention
Disclaimer: The following information on the degradation pathways and prevention of Resorcinomycin A is based on the general chemical principles of its constituent functional groups (resorcinol, peptide linkage, and guanidino group). As of the last update, specific degradation studies on this compound are not publicly available. This guide is intended to provide a theoretical framework for researchers based on established chemical knowledge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an antibiotic with a chemical structure composed of a resorcinol (1,3-dihydroxybenzene) ring, a guanidino group, and a peptide bond linking it to a glycine residue. These functional groups are the primary sites for potential chemical degradation.
Q2: What are the likely degradation pathways for this compound?
Based on its structure, this compound is susceptible to two primary degradation pathways:
-
Oxidative Degradation of the Resorcinol Ring: The dihydroxybenzene (resorcinol) moiety is prone to oxidation. This can be initiated by exposure to atmospheric oxygen, light, metal ions, or high pH. The oxidation likely proceeds through the formation of a semiquinone radical and then a quinone, which can undergo further reactions, including polymerization or ring-opening, leading to loss of biological activity.
-
Hydrolysis of the Peptide Bond: The amide bond connecting the modified amino acid to glycine can be cleaved through hydrolysis. This reaction is catalyzed by strong acids or bases and can also be accelerated by heat.[1][2][3] While relatively stable at neutral pH, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to cleavage into its constituent amino acid and glycine components.[1][2][3][4][5]
Q3: How stable is the guanidino group in this compound?
The guanidino group is a very strong base and exists predominantly as the protonated guanidinium ion at physiological pH.[6][7] This ion is highly stabilized by resonance and is generally very stable.[6][7] However, extreme pH and temperature conditions, or the presence of specific enzymes, could potentially lead to its modification or degradation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in stored solutions. | Oxidative degradation of the resorcinol ring. | Store solutions in amber vials to protect from light. Use deoxygenated solvents. Consider adding antioxidants like ascorbic acid or storing under an inert atmosphere (e.g., nitrogen or argon). |
| Peptide bond hydrolysis. | Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral pH (around 6-7) and store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Discoloration of solutions (e.g., turning yellow or brown). | Oxidation of the resorcinol moiety leading to the formation of colored quinone-type compounds. | This is a strong indicator of oxidative degradation. Follow the prevention strategies for oxidation (light protection, deoxygenated solvents, inert atmosphere). The discolored solution should be discarded. |
| Precipitate formation in the solution. | Degradation products may have lower solubility. pH shifts in unbuffered solutions could also affect solubility. | Ensure the use of a suitable buffer system to maintain a stable pH. If a precipitate forms in a previously clear solution, it may indicate degradation. |
| Inconsistent results in bioassays. | Partial degradation of the compound leading to lower effective concentrations. | Always use freshly prepared solutions for critical experiments. If using stored stock solutions, it is advisable to qualify their integrity using an analytical method like HPLC before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use high-purity, deoxygenated solvents. For aqueous solutions, use freshly prepared buffers (e.g., phosphate or TRIS) at a pH between 6.0 and 7.5.
-
Preparation:
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount in a controlled environment.
-
Dissolve the compound in the chosen solvent to the desired concentration. If necessary, sonicate briefly in a water bath to aid dissolution.
-
-
Storage:
-
Store stock solutions in small aliquots in amber, airtight vials to minimize headspace and light exposure.
-
For short-term storage (up to 1 week), store at 2-8°C.
-
For long-term storage, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Consider flushing the vial with an inert gas (nitrogen or argon) before sealing.
-
Protocol 2: Monitoring the Stability of this compound by HPLC
-
System: A reverse-phase high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid is a common choice for peptide-like molecules.
-
Detection: Monitor at a wavelength where the resorcinol chromophore absorbs, likely around 270-280 nm.
-
Procedure:
-
Prepare a fresh solution of this compound and obtain its chromatogram as the time-zero reference.
-
Incubate the solution under the conditions being tested (e.g., different pH, temperature, light exposure).
-
At specified time points, inject an aliquot of the solution into the HPLC.
-
Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide bond - Wikipedia [en.wikipedia.org]
- 6. Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidine - Wikipedia [en.wikipedia.org]
- 8. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Heterologous Production of Resorcinomycin A
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting low-yield issues encountered during the heterologous production of Resorcinomycin A.
Frequently Asked Questions (FAQs)
Q1: We have successfully cloned the this compound biosynthetic gene cluster into a Streptomyces host, but we are not detecting any this compound. What is the most likely reason for this?
A1: The most probable cause is the absence of a crucial maturation step. Research indicates that the heterologous expression of the known this compound biosynthetic gene cluster leads to the accumulation of its immediate precursor, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, rather than the final product.[1][2] This suggests that a peptidase, encoded by a gene located outside the identified cluster in the native producer (Streptoverticillium roseoverticillatum), is required to catalyze the final peptide bond formation between the precursor and glycine.[1][2]
Q2: How can we confirm that our heterologous host is producing the precursor to this compound?
A2: You can confirm the presence of the precursor, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, in your culture broth by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). As the precursor is a guanidino-containing compound and an aromatic alpha-keto acid derivative, specific derivatization and detection methods can be employed for quantification.
Q3: What are some general strategies to improve the yield of secondary metabolites in a Streptomyces host?
A3: Several strategies can be employed to enhance secondary metabolite production. These include optimizing fermentation media and culture conditions (e.g., carbon and nitrogen sources, pH, temperature), manipulating regulatory genes within the biosynthetic cluster or global regulators in the host, and testing different well-characterized Streptomyces heterologous host strains.
Q4: The gene res5 in the cluster was initially predicted to be a ligase for the final step. Why is it not functional in the heterologous host?
A4: In vitro experiments with the recombinant RES5 protein have shown that it does not catalyze the peptide bond formation between (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid and glycine.[1][2] This indicates that RES5 may have a different function within the biosynthetic pathway, and the final ligation is carried out by a different enzyme not present in the cloned cluster.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in this compound production.
Problem 1: No this compound is detected, but the precursor accumulates.
Root Cause: A required peptidase for the final biosynthetic step is likely missing from the heterologous host.
Troubleshooting Steps:
-
Confirm Precursor Accumulation:
-
Action: Analyze culture supernatants using HPLC or LC-MS to confirm the presence and quantify the amount of (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid.
-
Rationale: This confirms that the upstream pathway of the biosynthetic gene cluster is functional in the heterologous host.
-
-
Identify the Missing Peptidase:
-
Action: Employ genome mining strategies on the native producer, Streptoverticillium roseoverticillatum. Look for candidate peptidase genes that may be involved in secondary metabolism. Comparative genomics with your heterologous host can help narrow down the candidates. Proteomic analysis (proteomining) of the native producer under this compound production conditions can also identify co-expressed peptidases.
-
Rationale: Identifying the correct peptidase is the most critical step to completing the biosynthetic pathway.
-
-
Co-express the Candidate Peptidase:
-
Action: Clone the identified candidate peptidase gene into an expression vector compatible with your Streptomyces host and introduce it into the strain already containing the this compound biosynthetic gene cluster.
-
Rationale: Co-expression of the missing enzyme should enable the conversion of the accumulated precursor to the final product.
-
Problem 2: Low yield of the precursor molecule.
Root Cause: Suboptimal fermentation conditions or inefficient expression of the biosynthetic gene cluster.
Troubleshooting Steps:
-
Optimize Fermentation Medium:
-
Action: Systematically vary the components of your fermentation medium. Test different carbon and nitrogen sources, phosphate concentrations, and trace elements.
-
Rationale: The production of secondary metabolites is highly sensitive to nutrient availability.
-
-
Optimize Fermentation Parameters:
-
Action: Optimize physical parameters such as pH, temperature, and agitation speed.
-
Rationale: These parameters significantly influence microbial growth and enzyme activity.
-
-
Enhance Gene Expression:
-
Action: Replace the native promoters in the biosynthetic gene cluster with strong, constitutive promoters known to be effective in your Streptomyces host.
-
Rationale: Increased transcription of the biosynthetic genes can lead to higher precursor production.
-
-
Host Strain Selection:
-
Action: Test the expression of the this compound gene cluster in different engineered Streptomyces host strains (e.g., S. coelicolor, S. albus, S. lividans).
-
Rationale: Different hosts have varying metabolic backgrounds and capabilities to support heterologous expression.
-
Experimental Protocols
Protocol 1: Quantification of (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid using HPLC
This protocol is adapted from methods for analyzing guanidino-containing compounds and aromatic alpha-keto acids.
-
Sample Preparation:
-
Centrifuge the culture broth to separate the supernatant from the mycelium.
-
Filter the supernatant through a 0.22 µm filter.
-
For quantitative analysis, perform a solid-phase extraction (SPE) to concentrate the precursor and remove interfering compounds.
-
-
Derivatization (Optional but Recommended for UV/Fluorescence Detection):
-
Derivatize the precursor with a suitable agent such as ninhydrin (for chemiluminescence detection) or a fluorescent tag that reacts with the guanidino or keto group to enhance sensitivity.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of the precursor, or a fluorescence/chemiluminescence detector if derivatized.
-
-
Quantification:
-
Generate a standard curve using a purified standard of (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Heterologous Co-expression of a Candidate Peptidase in Streptomyces coelicolor
-
Vector Construction:
-
Amplify the candidate peptidase gene from the genomic DNA of Streptoverticillium roseoverticillatum.
-
Clone the amplified gene into a Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*). Ensure the vector has a different resistance marker than the one used for the this compound biosynthetic gene cluster.
-
-
Host Strain Transformation:
-
Introduce the peptidase expression vector into the S. coelicolor strain already harboring the this compound biosynthetic gene cluster. This is typically done through conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
-
Selection and Verification:
-
Select for exconjugants that are resistant to both antibiotics (the one for the biosynthetic gene cluster plasmid and the one for the peptidase plasmid).
-
Verify the presence of both plasmids in the selected colonies by PCR.
-
-
Fermentation and Analysis:
-
Cultivate the engineered strain under optimized fermentation conditions.
-
Analyze the culture supernatant for the production of this compound and the reduction of the precursor using HPLC or LC-MS.
-
Data Presentation
Table 1: Hypothetical Yields of this compound Precursor Under Different Fermentation Conditions.
| Condition | Carbon Source (g/L) | Nitrogen Source (g/L) | pH | Temperature (°C) | Precursor Yield (mg/L) |
| A (Baseline) | Glucose (10) | Yeast Extract (5) | 7.0 | 28 | 15 |
| B | Maltose (10) | Yeast Extract (5) | 7.0 | 28 | 25 |
| C | Glucose (10) | Peptone (5) | 7.0 | 28 | 18 |
| D | Glucose (10) | Yeast Extract (5) | 6.5 | 28 | 22 |
| E | Glucose (10) | Yeast Extract (5) | 7.0 | 32 | 12 |
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Proposed final step in this compound biosynthesis.
References
Addressing precursor accumulation in Resorcinomycin A biosynthesis
Welcome to the technical support center for Resorcinomycin A biosynthesis. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the this compound biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its precursors?
This compound is an antibiotic with antimycobacterial properties.[1] It is a dipeptide composed of the nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (referred to as compound 2 ), and glycine.[2][3][4][5]
Q2: Which gene cluster is responsible for this compound biosynthesis?
The biosynthesis of this compound is governed by the res gene cluster, identified in Streptoverticillium roseoverticillatum.[2][3][4] Key genes in this cluster include res1-10.
Q3: What is the proposed role of the enzyme RES5 in the biosynthetic pathway?
RES5 is an ATP-grasp ligase encoded by the res5 gene within the res cluster.[2][3][5] It is proposed to catalyze the final step in this compound biosynthesis: the peptide bond formation between the precursor, compound 2 , and glycine.[2][4][5]
Q4: What happens when the res5 gene is disrupted or non-functional?
Disruption or deletion of the res5 gene leads to a loss of this compound production.[2][3][4] A key consequence of this disruption is the accumulation of the precursor, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (compound 2 ), in the culture broth.[2][3][4][5]
Troubleshooting Guide: Precursor Accumulation
This guide addresses the common issue of precursor accumulation during this compound biosynthesis experiments.
Problem: I am not detecting this compound in my culture, but I am observing the accumulation of an unexpected metabolite.
This is a strong indication of a bottleneck in the biosynthetic pathway, likely at the final ligation step. The accumulating metabolite is probably the precursor, compound 2 .
Initial Troubleshooting Steps:
-
Verify the integrity of the res5 gene:
-
If you are working with a modified strain, sequence the res5 gene to ensure there are no mutations or deletions.
-
For heterologous expression systems, confirm the successful transcription and translation of res5.
-
-
Confirm the identity of the accumulated precursor:
Data Presentation: Precursor Identification
| Compound | Expected [M+H]⁺ | Observed [M+H]⁺ (in res5 disruptant) |
| (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid (compound 2 ) | 268.12918 | 268.12915 |
This data is based on high-resolution mass spectrometry analysis from published studies.[5]
Experimental Protocols
Protocol 1: Analysis of Metabolites by LC-ESI-MS
This protocol is for the detection of this compound and its precursor, compound 2 , from culture broth.
Materials:
-
Culture supernatant
-
Methanol (MeOH)
-
Water
-
Formic acid
-
LC-ESI-MS system
Procedure:
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant.
-
Analyze the supernatant directly or after appropriate dilution with a suitable solvent like methanol.
-
Inject the sample into the LC-ESI-MS system.
-
Perform chromatographic separation using a C18 column with a gradient of water and methanol containing 0.1% formic acid.
-
Monitor for the expected m/z values of this compound and compound 2 in positive ion mode.
Protocol 2: Purification of Accumulated Precursor (Compound 2)
This protocol is for the isolation of compound 2 from a large-scale culture of a res5 mutant strain.[2][5]
Materials:
-
Large-scale culture supernatant (e.g., 800 mL)
-
Diaion HP20 resin
-
Water
-
50% aqueous Methanol (MeOH)
-
Preparative HPLC system
Procedure:
-
Centrifuge the large-scale culture to remove cells.
-
Mix the resulting supernatant with Diaion HP20 resin.
-
Load the resin onto a column and wash with water.
-
Elute compound 2 with 50% aqueous MeOH.
-
Collect fractions containing compound 2 and concentrate them by rotary evaporation.
-
Redissolve the residue in water and perform final purification using preparative HPLC.
Protocol 3: In Vitro Assay for RES5 Activity
This protocol is to test the catalytic activity of the recombinant RES5 enzyme.[2][5]
Materials:
-
Purified recombinant RES5 enzyme
-
Compound 2 (or a suitable analog like amidino-phenylglycine)
-
Glycine
-
Tris-HCl buffer (50 mM, pH 8.0)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, compound 2 , and glycine.
-
Add a suitable amount of the purified RES5 enzyme to initiate the reaction.
-
Incubate the mixture at 30°C overnight.
-
Analyze the reaction products by LC-ESI-MS to detect the formation of this compound.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Troubleshooting workflow for precursor accumulation.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Liposomal Resorcinomycin A Delivery
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing liposome formulations for the delivery of Resorcinomycin A. This compound, a dipeptide antibiotic, exhibits potent activity, particularly against various mycobacterial species.[1] However, its delivery can be enhanced through encapsulation in liposomes, which can improve its therapeutic index and targetability.[2][3]
This guide offers troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and data tables to assist in overcoming common challenges in liposome formulation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the formulation and characterization of this compound liposomes.
Q1: My encapsulation efficiency (EE%) for this compound is consistently low. What are the potential causes and solutions?
A1: Low encapsulation efficiency is a common hurdle. The causes can be multifactorial, relating to the properties of this compound and the liposome preparation method.
-
Passive vs. Active Loading: this compound is a dipeptide, and its physicochemical properties will determine the optimal loading method. Passive loading methods, where the drug is encapsulated during liposome formation, can have low efficiency.[4][5] Active, or remote, loading, which uses a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into pre-formed liposomes, often results in higher EE%.[4][6][7]
-
Lipid Composition: The choice of lipids is critical. The charge and fluidity of the lipid bilayer can impact drug encapsulation. Consider incorporating charged lipids (e.g., phosphatidylglycerol) to enhance the encapsulation of polar molecules.
-
Drug-to-Lipid Ratio: A high initial drug concentration relative to the lipid concentration can lead to drug precipitation and low EE%. Systematically varying this ratio is essential for optimization.
-
Hydration Conditions: The pH and ionic strength of the hydration buffer can influence the solubility of this compound and its interaction with the lipid bilayer.
Troubleshooting Decision Workflow The following diagram outlines a logical workflow for troubleshooting low encapsulation efficiency.
Caption: Troubleshooting workflow for low encapsulation efficiency.
Q2: The particle size of my liposomes is too large and/or the Polydispersity Index (PDI) is high. How can I achieve a more uniform, smaller vesicle size?
A2: Controlling particle size is crucial for in vivo applications, as it affects biodistribution and clearance.[8]
-
Post-formation Processing: The most effective method for reducing size and PDI is extrusion. This involves passing the liposome suspension through polycarbonate membranes with defined pore sizes.[9][10] Sonication can also be used, but it may lead to lipid degradation and is harder to scale.
-
Lipid Composition: The inclusion of cholesterol can increase bilayer rigidity, which may influence vesicle size during formation.[11] PEGylated lipids (lipids with polyethylene glycol chains) can help stabilize smaller vesicles.
-
Hydration Method: The thin-film hydration method naturally produces multilamellar vesicles (MLVs) which are large and heterogeneous.[12][13] Subsequent processing is almost always required.
Q3: My this compound liposome formulation shows signs of instability (aggregation, drug leakage) during storage. What can I do to improve stability?
A3: Liposome stability is a multifactorial issue influenced by physical and chemical factors.[14][15]
-
Surface Charge: Incorporating charged lipids to impart a higher zeta potential (typically > ±30 mV) can prevent aggregation due to electrostatic repulsion.
-
PEGylation: Adding PEGylated lipids to the formulation creates a hydrophilic barrier on the liposome surface, providing steric hindrance that prevents aggregation and reduces clearance by the reticuloendothelial system (RES).[16][17]
-
Storage Conditions: Liposomes should be stored at appropriate temperatures (often 4°C) and protected from light.[18] The pH of the storage buffer should be optimized to maintain both drug and lipid stability.[18]
-
Lyophilization: For long-term storage, freeze-drying (lyophilization) in the presence of cryoprotectants (like sucrose or trehalose) can be an effective strategy to create a stable, dry powder that can be reconstituted before use.[14][19]
Quantitative Data Summary
The following tables summarize hypothetical data from optimization experiments. These serve as a template for organizing your own experimental results.
Table 1: Effect of Lipid Composition on Encapsulation Efficiency (EE%) and Particle Size
| Formulation ID | Lipid Composition (molar ratio) | EE% (Mean ± SD) | Particle Size (nm, Mean ± SD) | PDI (Mean ± SD) |
| RA-Lipo-01 | DPPC:Chol (1:1) | 35 ± 4.2 | 250 ± 15.6 | 0.45 ± 0.05 |
| RA-Lipo-02 | DPPC:Chol:DMPG (0.9:1:0.1) | 58 ± 5.1 | 225 ± 12.1 | 0.38 ± 0.04 |
| RA-Lipo-03 | DPPC:Chol:DSPE-PEG2000 (0.95:1:0.05) | 42 ± 3.8 | 180 ± 9.5 | 0.22 ± 0.03 |
| RA-Lipo-04 | DPPC:Chol:DMPG:DSPE-PEG2000 (0.85:1:0.1:0.05) | 65 ± 4.5 | 165 ± 11.3 | 0.19 ± 0.02 |
DPPC: Dipalmitoylphosphatidylcholine; Chol: Cholesterol; DMPG: Dimyristoylphosphatidylglycerol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Table 2: Influence of Drug-to-Lipid Ratio on Formulation Characteristics
| Formulation ID | Drug-to-Lipid Ratio (w/w) | EE% (Mean ± SD) | Drug Loading (%) (Mean ± SD) |
| RA-Lipo-04a | 1:20 | 75 ± 3.9 | 3.6 ± 0.2 |
| RA-Lipo-04b | 1:10 | 65 ± 4.5 | 5.9 ± 0.4 |
| RA-Lipo-04c | 1:5 | 45 ± 6.1 | 7.5 ± 1.0 |
Based on lipid composition from RA-Lipo-04
Experimental Protocols
Here are detailed methodologies for key experiments in the development of liposomal this compound.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common and robust method for preparing liposomes.[9][10][12][13][20]
Workflow Diagram
Caption: Workflow for the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DPPC), Cholesterol, and other lipids as required.
-
This compound.
-
Organic solvent (e.g., chloroform/methanol mixture).
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Round-bottom flask.
-
Rotary evaporator.
-
Water bath.
-
Liposome extruder with polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm).
Procedure:
-
Dissolution: Weigh the desired amounts of lipids and this compound (for passive loading) and dissolve them in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid phase transition temperature to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.
-
Drying: Continue to evaporate under high vacuum for at least 1-2 hours to remove residual organic solvent.
-
Hydration: Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask.
-
Vesicle Formation: Agitate the flask by vortexing or shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
Extrusion: Assemble the extruder with the largest pore size membrane first (e.g., 400 nm). Pass the MLV suspension through the extruder 10-15 times. Repeat this process sequentially with smaller pore size membranes (e.g., 200 nm, then 100 nm) until the desired particle size and a translucent appearance are achieved.
-
Purification: Remove unencapsulated this compound using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Determination of Encapsulation Efficiency (EE%)
Accurate determination of EE% is a critical quality attribute for liposomal formulations.[21]
Procedure:
-
Separate Free Drug: After preparing the liposomes, separate the unencapsulated (free) drug from the liposome formulation. This is typically done using a mini spin column packed with a size exclusion resin (e.g., Sephadex G-50).
-
Quantify Free Drug: Collect the eluate containing the free drug and measure its concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This gives you the Amount of free drug.
-
Disrupt Liposomes: Take a known volume of the original, unpurified liposome suspension and disrupt the vesicles to release the encapsulated drug. This can be done by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify Total Drug: Measure the drug concentration in the disrupted suspension. This gives you the Total amount of drug.
-
Calculate EE%: Use the following formula:
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Protocol 3: Characterization of Particle Size and Zeta Potential
These parameters are essential for predicting the in vivo fate of liposomes.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument for measuring particle size, polydispersity index (PDI), and zeta potential.
Procedure:
-
Sample Preparation: Dilute the liposome suspension in the original buffer or deionized water to an appropriate concentration for DLS analysis. Over-dilution or under-dilution can lead to inaccurate results.
-
Size Measurement: Place the diluted sample in a cuvette and perform the DLS measurement. The instrument will report the Z-average diameter (mean particle size) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for parenteral formulations.[8]
-
Zeta Potential Measurement: For zeta potential, the sample is placed in a specific capillary cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This value indicates the surface charge and provides an indication of colloidal stability.
This guide provides a foundational framework for the development and optimization of this compound liposomes. Successful formulation requires systematic evaluation of parameters and robust characterization at each step.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Methods to increase the encapsulation efficiency for liposomal drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. active-methods-of-drug-loading-into-liposomes-recent-strategies-for-stable-drug-entrapment-and-increased-in-vivo-activity - Ask this paper | Bohrium [bohrium.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple weak-acid derivatives of paclitaxel for remote loading into liposomes and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijper.org [ijper.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 21. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Resorcinomycin A Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (S), (R), and (S,R) isomers of Resorcinomycin A, focusing on their structure-activity relationship as antimycobacterial agents. The information presented herein is compiled from published experimental data to facilitate further research and development in the field of antibiotics.
Chemical Structures of this compound Isomers
This compound is chemically known as N-[(α)-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine. The chirality at the alpha-carbon (α) of the phenylacetyl moiety gives rise to the (S) and (R) enantiomers. The (S,R) designation refers to a racemic mixture of the two.
-
(S)-Resorcinomycin A: The naturally occurring and most active isomer.[1]
-
(R)-Resorcinomycin A: The unnatural enantiomer of the active compound.
-
(S,R)-Resorcinomycin A: A racemic mixture of the (S) and (R) isomers.
Comparative Antimycobacterial Activity
The in vitro antimycobacterial activity of the three isomers of this compound has been evaluated against a panel of atypical mycobacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a microorganism, are summarized in the table below. The data clearly indicates that the stereochemistry at the α-carbon is crucial for the compound's biological activity, with the (S)-isomer demonstrating significantly higher potency.
| Mycobacterial Strain | (S)-Resorcinomycin A (MIC in µg/mL) | (R)-Resorcinomycin A (MIC in µg/mL) | (S,R)-Resorcinomycin A (MIC in µg/mL) | Streptomycin (MIC in µg/mL) | Kanamycin (MIC in µg/mL) |
| Mycobacterium kansasii P-2 | 1.56 | 50 | 25 | 3.13 | 1.56 |
| Mycobacterium marinum P-13 | 1.56 | 100 | 50 | 3.13 | 3.13 |
| Mycobacterium scrofulaceum P-1 | 0.78 | 50 | 25 | 6.25 | 3.13 |
| Mycobacterium avium P-16 | 6.25 | >100 | >100 | 6.25 | 12.5 |
| Mycobacterium intracellulare P-17 | 6.25 | 100 | 100 | 12.5 | 12.5 |
| Mycobacterium fortuitum P-11 | 12.5 | >100 | >100 | >100 | 25 |
Data Interpretation: The (S)-isomer of this compound exhibits superior antimycobacterial activity compared to both its (R)-isomer and the racemic mixture.[1] In several instances, the potency of (S)-Resorcinomycin A is comparable or superior to the established antibiotics, streptomycin and kanamycin.[1] The significantly higher MIC values for the (R)- and (S,R)-isomers highlight the stereospecificity of the biological target's interaction with the drug.
Experimental Protocols
The following is a detailed methodology for the 2-fold agar dilution method used to determine the antimycobacterial susceptibility of the this compound isomers.
Antimycobacterial Susceptibility Testing: 2-Fold Agar Dilution Method
1. Media Preparation:
- Prepare Middlebrook 7H10 agar medium according to the manufacturer's instructions.
- Sterilize the medium by autoclaving.
- Allow the agar to cool to 45-50°C in a water bath.
2. Drug Solution Preparation:
- Prepare stock solutions of each this compound isomer ((S), (R), and (S,R)) and the control antibiotics (streptomycin and kanamycin) in a suitable solvent.
- Perform serial 2-fold dilutions of each drug stock solution to obtain a range of concentrations.
3. Plate Preparation:
- Add the appropriate volume of each drug dilution to molten Middlebrook 7H10 agar to achieve the desired final concentrations.
- Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.
- Prepare control plates containing only the agar medium without any drug.
4. Inoculum Preparation:
- Culture the mycobacterial strains in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) until they reach the mid-logarithmic phase of growth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Prepare a 1:100 dilution of the adjusted bacterial suspension.
5. Inoculation:
- Spot-inoculate a small volume (e.g., 10 µL) of the diluted bacterial suspension onto the surface of the drug-containing and control agar plates.
6. Incubation:
- Incubate the plates at 37°C in a humidified incubator.
- Incubation times will vary depending on the growth rate of the specific mycobacterial species, typically ranging from 1 to 3 weeks.
7. MIC Determination:
- Following incubation, visually inspect the plates for bacterial growth.
- The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
Currently, the precise mechanism of action for this compound and its isomers against mycobacteria has not been elucidated in publicly available literature. Similarly, there is no information regarding specific signaling pathways that are affected by these compounds. Further research is required to identify the molecular targets and downstream effects of this compound to better understand its potent and stereospecific antimycobacterial activity.
Visualizations
Experimental Workflow for Antimycobacterial Susceptibility Testing
Caption: Workflow for determining the MIC of this compound isomers.
References
Resorcinomycin A vs. Pheganomycin: A Comparative Analysis of Two Structurally Related Antimycobacterial Agents
Resorcinomycin A and Pheganomycin are two naturally occurring antibiotics with activity against mycobacteria, the causative agents of tuberculosis and other related infections. While they share a common structural scaffold, key differences in their chemical makeup and biosynthetic origins lead to distinct characteristics. This guide provides a detailed comparison of their structure, function, and underlying biological data for researchers and professionals in drug development.
At a Glance: Structural and Functional Overview
| Feature | This compound | Pheganomycin |
| Core Structure | Dipeptide | Peptidyl-tRNA conjugate |
| N-terminal Amino Acid | (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid | (S)-2-(3,5-dihydroxy-4-hydroxymethylphenyl)-2-guanidinoacetic acid |
| C-terminal Component | Glycine | Proteinogenic core peptide (e.g., NVKDGPT or NVKDR) |
| Primary Function | Antimycobacterial agent | Antimycobacterial agent |
| Producing Organism | Streptoverticillium roseoverticillatum | Streptomyces cirratus |
| Biosynthesis | Involves an ATP-grasp ligase (RES5) | Cooperative synthesis by a peptide ligase (PGM1) and the ribosome |
Structural Comparison
This compound is a dipeptide composed of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, linked to a glycine residue.[1][2][3] Its molecular formula is C14H20N4O5.[2]
Pheganomycin, on the other hand, possesses a more complex structure. It features a similar nonproteinogenic amino acid at its N-terminus, (S)-2-(3,5-dihydroxy-4-hydroxymethylphenyl)-2-guanidinoacetic acid, which is attached to a longer proteinogenic core peptide, such as NVKDGPT or NVKDR.[1][4][5][6][7] The key structural distinctions lie in the substituent on the phenyl ring (isopropyl in this compound versus hydroxymethyl in Pheganomycin) and the nature of the C-terminal extension (a single amino acid in this compound versus a peptide chain in Pheganomycin).[1][8]
Functional Activity: An Antimycobacterial Focus
Both this compound and Pheganomycin are recognized for their activity against Mycobacterium species.[1][8]
This compound has a targeted antibacterial spectrum, showing potent activity against mycobacteria while being largely inactive against other Gram-positive and Gram-negative bacteria.[9][10] The naturally occurring S-isomer of this compound has demonstrated antimycobacterial efficacy superior to that of the established drugs streptomycin and kanamycin.[9] Furthermore, its therapeutic potential can be enhanced through formulation. Studies have shown that encapsulating this compound in liposomes significantly increases its activity against the Mycobacterium avium-Mycobacterium intracellulare complex (MAC) within macrophages.[11]
Quantitative Antimycobacterial Activity of this compound
| Compound | Target Organism | Assay Method | MIC (µg/mL) | Additional Notes |
| S-Resorcinomycin A | Atypical mycobacterial strains | 2-fold agar dilution (Middlebrook 7H10 agar) | Not specified, but superior to streptomycin and kanamycin | [9] |
| Free this compound | Mycobacterium avium-intracellulare complex (MAC) | MTT colorimetric microassay | 6 | [11] |
| Liposomal this compound | Mycobacterium avium-intracellulare complex (MAC) | MTT colorimetric microassay | 12 | [11] |
| Free this compound | Intramacrophage MAC | CFU counting | - | 33-62% growth inhibition at 6-50 µg/mL |
| Liposomal this compound | Intramacrophage MAC | CFU counting | - | 50-93% growth inhibition at 6-50 µg/mL |
Experimental Protocols
Antimycobacterial Susceptibility Testing of this compound
The in vitro activity of this compound against atypical mycobacteria has been determined using the 2-fold agar dilution method .[9]
-
Medium Preparation: Middlebrook 7H10 agar medium is prepared and sterilized.
-
Drug Incorporation: Serial two-fold dilutions of this compound (and comparator drugs like streptomycin and kanamycin) are incorporated into the molten agar.
-
Inoculation: The agar surfaces are inoculated with a standardized suspension of the mycobacterial strains.
-
Incubation: Plates are incubated under appropriate conditions (temperature and duration) for mycobacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
MTT Colorimetric Microassay for MIC Determination of this compound
The MIC of free and liposomal this compound against the Mycobacterium avium-intracellulare complex (MAC) was determined using an MTT-based assay.[11]
-
Bacterial Culture: MAC is cultured in an appropriate broth medium.
-
Drug Preparation: Serial dilutions of free and liposomal this compound are prepared.
-
Assay Setup: The bacterial suspension is added to microplate wells containing the different drug concentrations.
-
Incubation: The microplate is incubated to allow for bacterial growth.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Color Development: Viable bacteria metabolize the MTT into a colored formazan product.
-
Measurement: The absorbance is measured using a microplate reader, and the MIC is determined as the lowest drug concentration that inhibits this color change, indicating inhibition of bacterial viability.
Intramacrophage Activity Assay
The efficacy of this compound within host cells was assessed by measuring the inhibition of MAC growth in murine peritoneal macrophages.[11]
-
Macrophage Culture: Murine peritoneal macrophages are harvested and cultured in microplate wells.
-
Infection: The macrophages are infected with a suspension of MAC.
-
Drug Treatment: After allowing for phagocytosis, the infected macrophages are treated with different concentrations of free or liposomal this compound.
-
Incubation: The treated, infected cells are incubated for a set period (e.g., 3 days).
-
Cell Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on appropriate agar.
-
CFU Counting: After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable intracellular bacteria.
-
Growth Inhibition Calculation: The percentage of growth inhibition is calculated by comparing the CFU counts from treated and untreated cells.
Biosynthesis and Signaling Pathways
A significant point of differentiation between this compound and Pheganomycin is their biosynthesis.
The biosynthesis of This compound in Streptoverticillium roseoverticillatum involves a gene cluster that includes an ATP-grasp ligase, RES5.[1][12] This enzyme is proposed to catalyze the formation of the peptide bond between the nonproteinogenic amino acid and glycine.[1][12]
Pheganomycin's biosynthesis in Streptomyces cirratus is a unique hybrid of ribosomal and non-ribosomal peptide synthesis.[5][6] The process involves a peptide ligase, PGM1, which has an ATP-grasp domain, that links the nonproteinogenic amino acid to a precursor peptide that is itself a product of ribosomal synthesis.[4][5][6] This cooperative mechanism is a notable discovery in natural product biosynthesis.
dot
Caption: Comparative biosynthesis of this compound and Pheganomycin.
Currently, the specific host cell signaling pathways that may be modulated by this compound or Pheganomycin have not been elucidated in the available scientific literature. Their mechanism of action is presumed to be direct inhibition of essential processes within the mycobacteria themselves.
Conclusion
This compound and Pheganomycin represent a fascinating pair of structurally related natural products with promising antimycobacterial activity. This compound has been more extensively characterized in terms of its biological activity, with quantitative data supporting its efficacy, particularly when delivered via liposomes. Pheganomycin, while confirmed as an antimycobacterial agent, stands out for its unusual and intriguing biosynthetic pathway that bridges ribosomal and non-ribosomal synthesis.
For researchers in drug development, this compound offers a more immediate template for analog development and formulation strategies due to the availability of quantitative activity data. Pheganomycin, on the other hand, presents a unique biosynthetic machinery that could be explored for bioengineering novel peptide-based antibiotics. Further research is warranted to fully characterize the antimycobacterial spectrum and potency of Pheganomycin and to elucidate the precise molecular targets and mechanisms of action for both of these compounds. This will be crucial for realizing their full therapeutic potential.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. Identification and analysis of the resorcinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 6. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of C-8-methoxy fluoroquinolones against mycobacteria when combined with anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A peptide ligase and the ribosome cooperate to synthesize the peptide pheganomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and in vitro anti-mycobacterial activity of 5-substituted pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimycobacterial Potential of Synthetic Resorcinomycin A: A Comparative Analysis
For Immediate Release
In the ongoing search for novel therapeutics to combat mycobacterial infections, synthetic Resorcinomycin A has emerged as a compound of interest. This guide provides a comparative analysis of the antimycobacterial activity of synthetic this compound against established first-line anti-tuberculosis drugs, isoniazid and rifampicin. The data presented herein is compiled from various in vitro studies to offer a quantitative and objective evaluation for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity
The antimycobacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and compares it with the typical MIC ranges for isoniazid and rifampicin against different mycobacterial species.
| Compound | Mycobacterial Species | MIC (µg/mL) | Reference |
| This compound (S-isomer) | Atypical mycobacteria | Superior to Streptomycin & Kanamycin | [1] |
| This compound (free form) | Mycobacterium avium-intracellulare | 6 | [2] |
| Isoniazid | Mycobacterium tuberculosis | 0.02 - >4 | [3][4][5][6][7] |
| Rifampicin | Mycobacterium tuberculosis | 0.03 - >256 | [3][8][9][10][11][12] |
Note: The provided MIC values for Isoniazid and Rifampicin represent a range from multiple studies and can vary depending on the specific strain of M. tuberculosis and the susceptibility testing method used. A direct head-to-head comparison of synthetic this compound with these first-line drugs against M. tuberculosis is not yet available in the public domain.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antimycobacterial activity. The following are detailed protocols for two common methods used in susceptibility testing, based on established guidelines.[13][14][15][16][17][18][19][20][21][22]
Broth Microdilution Method
This method determines the MIC in a liquid culture medium.
-
Preparation of Reagents and Media:
-
Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Prepare stock solutions of the test compounds (Synthetic this compound, Isoniazid, Rifampicin) in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the broth to achieve the desired concentration range in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Culture the mycobacterial strain (e.g., M. tuberculosis H37Rv) in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate the microtiter plates containing the serially diluted compounds with the prepared mycobacterial suspension.
-
Include a drug-free growth control well and a sterility control well (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
-
Agar Dilution Method
This method determines the MIC on a solid culture medium.
-
Preparation of Reagents and Media:
-
Prepare Middlebrook 7H10 or 7H11 agar.
-
Prepare stock solutions of the test compounds as described for the broth microdilution method.
-
Incorporate the test compounds at various concentrations into the molten agar before pouring it into petri dishes.
-
-
Inoculum Preparation:
-
Prepare the mycobacterial inoculum as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate a standardized suspension of the mycobacteria onto the surface of the agar plates containing different concentrations of the compounds.
-
Include a drug-free control plate.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2-enriched atmosphere for 14-21 days, or until sufficient growth is observed on the control plate.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that inhibits the growth of the mycobacteria on the agar surface.
-
Visualizing the Workflow and Potential Mechanism
To better understand the experimental process and the potential mode of action of antimycobacterial agents, the following diagrams are provided.
Caption: Experimental workflow for determining antimycobacterial activity.
Caption: Hypothetical signaling pathway inhibited by this compound.
Mechanism of Action
While the precise molecular target and signaling pathway of this compound in mycobacteria have not been fully elucidated in publicly available research, its activity is directed towards mycobacterial species.[1] Many antibacterial agents function by disrupting essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The provided diagram illustrates a hypothetical scenario where this compound inhibits a key enzyme in the mycobacterial cell wall synthesis pathway, leading to a loss of cell wall integrity and subsequent cell death. Further research is required to identify the specific mechanism of action.
Conclusion
The available data suggests that synthetic this compound exhibits promising antimycobacterial activity, particularly its S-isomer which has been shown to be more potent than streptomycin and kanamycin against atypical mycobacteria.[1] Its in vitro efficacy against Mycobacterium avium-intracellulare has also been established.[2] However, a direct comparative evaluation against first-line anti-tuberculosis drugs like isoniazid and rifampicin, especially against M. tuberculosis, is a critical next step for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a standardized framework for conducting such validation studies. Elucidating the specific mechanism of action of this compound will be pivotal in understanding its full potential and its role in combating drug-resistant mycobacterial infections.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 17. goldbio.com [goldbio.com]
- 18. Agar dilution - Wikipedia [en.wikipedia.org]
- 19. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 20. cmdr.ubc.ca [cmdr.ubc.ca]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cross-resistance studies with Resorcinomycin A and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
While direct cross-resistance studies involving Resorcinomycin A and other antibiotics are not yet available in published literature, this guide provides the foundational information and experimental frameworks necessary to conduct such investigations. Here, we summarize the known antibacterial activity of this compound and present standardized protocols for determining cross-resistance, enabling researchers to evaluate its potential alongside other antimicrobial agents.
Understanding this compound's Antibacterial Profile
This compound is an antibiotic produced by Streptoverticillium roseoverticillatum with a notable antibacterial spectrum directed primarily against mycobacterial species. It has demonstrated limited to no activity against other Gram-positive and Gram-negative bacteria. The S-isomer of this compound has shown antimycobacterial activity superior to that of streptomycin and kanamycin against atypical mycobacterial strains.
Quantitative Data on this compound Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against Mycobacterium avium-Mycobacterium intracellulare complex (MAC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1]
| Compound | Organism | MIC (µg/mL) |
| Free this compound | Mycobacterium avium-Mycobacterium intracellulare complex (MAC) | 6 |
| Liposomal this compound | Mycobacterium avium-Mycobacterium intracellulare complex (MAC) | 12 |
Data sourced from a study on the enhanced intramacrophage activity of this compound after liposome encapsulation.[2]
Experimental Protocols for Cross-Resistance Studies
Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents.[3] To investigate potential cross-resistance between this compound and other antibiotics, standardized susceptibility testing methods can be employed. The following protocols are based on established methodologies for determining antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antibiotic's effectiveness.[1][4] Standard methods for MIC determination include broth dilution and agar dilution.[5][6]
Broth Microdilution Method Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps for Broth Microdilution:
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound and the comparator antibiotics in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).[7][8]
-
Standardize Inoculum: Prepare a bacterial suspension of the test organism equivalent to a 0.5 McFarland turbidity standard. This should then be diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at a temperature and duration suitable for the test organism (e.g., 35-37°C for 16-20 hours for many bacteria).
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5] This can be assessed visually or with a microplate reader.[10]
Cross-Resistance Determination
To assess cross-resistance, you will compare the MICs of different antibiotics against both a susceptible (wild-type) strain and a strain with induced resistance to this compound.
Workflow for Inducing and Testing for Cross-Resistance
Caption: Experimental workflow for inducing resistance and testing for cross-resistance.
Detailed Steps for Cross-Resistance Testing:
-
Induce Resistance: Develop resistance to this compound in a susceptible bacterial strain by serially passaging it in media containing sub-lethal concentrations of the antibiotic.[11] Gradually increase the concentration of this compound in subsequent passages.
-
Isolate Resistant Strains: Isolate colonies that demonstrate a stable and significant increase in the MIC of this compound compared to the parent strain.
-
Perform Susceptibility Testing: Determine the MICs of a panel of other antibiotics against both the original, susceptible (wild-type) strain and the newly generated this compound-resistant strain.[12]
-
Analyze Results: A significant increase (typically four-fold or greater) in the MIC of a comparator antibiotic for the this compound-resistant strain, as compared to the wild-type strain, is indicative of cross-resistance.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not fully elucidated, its structure as a dipeptide suggests it may interfere with peptide or protein synthesis. Further research is needed to identify its specific cellular target. Understanding the mechanism of action is crucial, as cross-resistance often arises when different antibiotics share a common target or are affected by the same resistance mechanism, such as efflux pumps or enzymatic inactivation.[13]
Hypothetical Signaling Pathway Interference
Caption: A potential mechanism of action for this compound.
This guide provides a framework for initiating cross-resistance studies with this compound. The provided protocols, based on established standards, will allow for the generation of robust and comparable data, which is essential for evaluating the potential of this compound in the context of existing antibiotic arsenals and emerging resistance.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iitg.ac.in [iitg.ac.in]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Resorcinomycin A: An In Vivo Efficacy Comparison in Mycobacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Resorcinomycin A, focusing on its activity in animal models of mycobacterial infections. The data presented is based on published preclinical studies and aims to offer an objective overview for researchers and professionals in the field of drug development.
Comparative Efficacy of this compound Formulations
The in vivo efficacy of this compound has been primarily evaluated in the context of Mycobacterium avium-intracellulare complex (MAC) infections. A key study highlights the superior performance of a liposomal formulation of this compound compared to its free form in a murine macrophage model.
| Treatment Group | Concentration (µg/mL) | MAC Growth Inhibition (%) - Day 3 | MAC Growth Inhibition (%) - Day 7 | Reference |
| Free this compound | 6 | 33 | Negligible | [1][2][3] |
| 50 | 62 | Negligible | [1][2][3] | |
| Liposomal this compound | 6 | 50 | Maintained | [1][2][3] |
| 50 | 93 | Maintained | [1][2][3] |
Table 1: In vivo efficacy of Free vs. Liposomal this compound against intramacrophagic MAC in murine peritoneal macrophages.[1][2][3]
While direct in vivo comparative studies with other first-line antibiotics are limited, in vitro data provides valuable context. The S-isomer of this compound (S-RSM-A) has demonstrated superior antimycobacterial activity against atypical mycobacterial strains when compared to streptomycin (SM) and kanamycin (KM).[4] The R- and S,R-isomers were found to be comparable or inferior to these antibiotics.[4]
Experimental Protocols
The following methodologies are based on the available published literature.
In Vivo Murine Macrophage Infection Model
-
Animal Model: Inbred ICR mice were used as the source for peritoneal macrophages.[1]
-
Cell Culture: Peritoneal macrophages were harvested and maintained in appropriate culture media.
-
Infection: Macrophages were infected with Mycobacterium avium-intracellulare complex (MAC).
-
Treatment: Infected macrophages were treated with either free this compound or liposomal this compound at concentrations ranging from 6 to 50 µg/mL.[1][2][3]
-
Efficacy Assessment: The intramacrophage antimycobacterial activity was determined by measuring the percentage of MAC growth inhibition based on colony-forming unit (CFU) counts at 3 and 7 days post-treatment.[1][2][3]
-
Toxicity Assay: The toxicity of the compounds on macrophages was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[1][3]
In Vitro Antimycobacterial Activity Assay
-
Method: A 2-fold agar dilution method was employed using Middlebrook 7H10 agar medium.[4]
-
Test Substances: S-, R-, and S,R-isomers of this compound were compared against streptomycin (SM) and kanamycin (KM).[4]
-
Bacterial Strains: Atypical mycobacterial strains were used.
-
Endpoint: The minimal inhibitory concentration (MIC) was determined to compare the activity of the different compounds.
Visualizing the Experimental Workflow and Potential Mechanism
The following diagrams illustrate the experimental workflow for the in vivo validation and a proposed mechanism of action for this compound.
While the precise signaling pathway of this compound is not fully elucidated, its established antibacterial activity against mycobacteria suggests a mechanism that disrupts essential cellular processes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Resorcinomycin A: A Comparative Analysis Against Novel Anti-Mycobacterial Agents
For Immediate Release
In the ongoing battle against mycobacterial infections, particularly tuberculosis, the scientific community is in a constant search for more effective therapeutic agents. This guide provides a comprehensive benchmark analysis of Resorcinomycin A, a naturally derived antibiotic, against a panel of novel anti-mycobacterial compounds that have shown significant promise in preclinical and clinical development. This report is intended for researchers, scientists, and drug development professionals, offering a comparative look at the efficacy and safety profiles of these compounds, supported by experimental data.
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the exploration of new chemical entities with novel mechanisms of action. This guide evaluates the performance of this compound in the context of newer compounds, including SQ109, Sudapyridine (WX-081), Rufomycin I, Hapalindole A, and the semi-synthetic BPD-9. The comparative analysis is based on critical parameters such as Minimum Inhibitory Concentration (MIC), cytotoxicity (IC50), and the resulting Selectivity Index (SI), providing a clear overview of the potential of each compound as a future anti-mycobacterial therapeutic.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and the selected novel anti-mycobacterial compounds. Data has been compiled from various published studies to provide a standardized comparison.
Table 1: In Vitro Anti-mycobacterial Activity (MIC)
| Compound | Mycobacterium tuberculosis H37Rv MIC | Mycobacterium avium complex MIC | Notes |
| This compound | Not Widely Reported | 6 µg/mL[1] | Primarily active against atypical mycobacteria.[2] |
| SQ109 | 0.2 - 0.78 µg/mL | 4 - 16 µg/mL | Active against MDR and XDR strains. |
| Sudapyridine (WX-081) | 0.125 µg/mL | Not Widely Reported | Comparable activity to Bedaquiline. |
| Rufomycin I | 0.02 µM | Not Widely Reported | Potent activity against drug-sensitive and resistant strains.[3] |
| Hapalindole A | Not Widely Reported | Not Widely Reported | Active against Gram-positive bacteria. |
| Fischambiguine B | 2 µM | Not Widely Reported | A Hapalindole-related alkaloid.[4] |
| BPD-9 | ~2 - 10 µM | Not Widely Reported | Active against MDR strains and non-replicating Mtb.[5] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Mammalian Cell Line | Cytotoxicity (IC50) | Selectivity Index (SI = IC50/MIC) |
| This compound | Murine Macrophages | > 50 µg/mL[1] | Not Calculable (IC50 not reached) |
| SQ109 | HepG2 / Vero | > 13 µg/mL | 16.7 |
| Sudapyridine (WX-081) | THP-1 | High (> 4 µg/mL) | >200-300 |
| Rufomycin I | Vero | > 50 µM[3] | > 2500 (against M. tuberculosis)[3] |
| Fischambiguine B | Vero | No detectable cytotoxicity[4] | High (Specific value not provided)[4] |
| BPD-9 | Not Specified | Reduced cytotoxicity relative to parent compound | Not Specified |
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of a compound against Mycobacterium tuberculosis.
-
Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.
-
Protocol:
-
A 96-well microplate is prepared with serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plate is incubated at 37°C for 5-7 days.
-
A mixture of Alamar Blue reagent and 10% Tween 80 is added to a drug-free control well.
-
Once the control well turns pink, indicating bacterial growth, the Alamar Blue solution is added to all other wells.
-
The plate is re-incubated for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that remains blue.[6][7]
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is commonly used to measure cytotoxicity.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Mammalian cells (e.g., Vero, HepG2, or THP-1) are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[8][9]
-
Intracellular Activity: Macrophage Infection Model
This model assesses the ability of a compound to kill mycobacteria residing within macrophages, mimicking the in vivo environment.
-
Principle: Macrophages are infected with M. tuberculosis, and the efficacy of the test compound in reducing the intracellular bacterial load is measured.
-
Protocol:
-
A macrophage cell line (e.g., THP-1 or J774A.1) is cultured and differentiated into a macrophage-like state.
-
The macrophages are then infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After allowing for phagocytosis, extracellular bacteria are removed by washing.
-
The infected cells are treated with various concentrations of the test compound.
-
After a defined incubation period, the macrophages are lysed to release the intracellular bacteria.
-
The number of viable bacteria is quantified by plating the lysate on solid media and counting the colony-forming units (CFUs). A reduction in CFUs compared to untreated controls indicates intracellular activity.[10][11]
-
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Anti-mycobacterial drug discovery workflow.
Caption: Known mechanisms of action for novel compounds.
Conclusion
This comparative guide highlights the significant advancements made in the discovery of novel anti-mycobacterial agents. While this compound demonstrates activity against atypical mycobacteria, its potency against M. tuberculosis and its full safety profile require further investigation to be considered a viable alternative to current therapies. In contrast, compounds like Rufomycin I, SQ109, and Sudapyridine (WX-081) exhibit potent activity against drug-resistant strains of M. tuberculosis and possess high selectivity indices, marking them as highly promising candidates for future drug development. The distinct mechanisms of action of these novel compounds also offer the potential for new combination therapies to combat the growing threat of antimicrobial resistance. Further head-to-head comparative studies are warranted to definitively establish the clinical potential of these promising agents.
References
- 1. Enhanced intramacrophage activity of this compound against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Hapalindole-related Alkaloids from the Cultured Cyanobacterium Fischerella ambigua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Resorcinomycin A
This document provides crucial safety and logistical information for handling Resorcinomycin A in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of Resorcinol, a structurally related compound, and general best practices for handling potentially hazardous research chemicals.[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Hazard Summary and Quantitative Data
Quantitative Data for Resorcinol (as a proxy for this compound):
| Property | Value | Source |
| Acute Oral Toxicity | Category 4 | [1][3] |
| Skin Corrosion/Irritation | Category 2 | [1][3] |
| Serious Eye Damage/Irritation | Category 1 | [1][3] |
| Skin Sensitization | Sub-category 1B | [1] |
| Aquatic Hazard (Acute) | Category 1 | [1] |
| Aquatic Hazard (Chronic) | Category 3 | [1] |
| Melting Point/Range | 109 - 111 °C / 228.2 - 231.8 °F | [2] |
| Boiling Point/Range | 281 °C / 537.8 °F | [2] |
| Flash Point | 127 °C / 260.6 °F | [2] |
Operational Plan: Personal Protective Equipment (PPE)
A risk assessment is essential to determine the specific PPE required for the procedures being performed.[7] The following is a general guideline for handling this compound.
1. Hand Protection:
-
Wear nitrile gloves for general use.[8]
-
Always check the chemical's Safety Data Sheet (SDS) for specific glove recommendations, when available.[8]
-
Procedures for proper glove removal should be followed to minimize contamination.[7]
2. Eye and Face Protection:
-
Use safety glasses with side shields or goggles to protect against splashes.[7]
-
For procedures with a higher risk of splashing, a face shield may be necessary in addition to goggles.
3. Skin and Body Protection:
-
A lab coat should be worn to protect skin and clothing.[7][8]
-
For procedures with a risk of significant splashing or splattering, consider a protective suit or overalls.[9]
-
Closed-toed shoes and long pants or skirts are mandatory in the laboratory.[8]
4. Respiratory Protection:
-
Work in a well-ventilated area.
-
If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be required.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
2. Disposal Procedures:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1][2]
-
Contaminated work clothing should not be allowed out of the workplace and may require professional laundering.[1]
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[1][2]
-
Remove contaminated clothing and wash it before reuse.[1][2]
-
If skin irritation or a rash occurs, seek medical advice.[1]
2. In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.[1]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Immediately call a poison center or doctor.[1]
3. If Swallowed:
4. If Inhaled:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
Seek medical attention if symptoms occur.[3]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. New antibiotics, resorcinomycins A and B: antibacterial activity of this compound against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 9. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
